molecular formula C5H5NO B015919 Pyridine-d5 N-oxide CAS No. 19639-76-0

Pyridine-d5 N-oxide

Cat. No.: B015919
CAS No.: 19639-76-0
M. Wt: 100.13 g/mol
InChI Key: ILVXOBCQQYKLDS-RALIUCGRSA-N
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Description

Pyridine-d5 N-oxide (CAS 19639-76-0) is a deuterated analog of pyridine N-oxide, where five hydrogen atoms are replaced by deuterium, yielding a molecular weight of 100.13 g/mol. This stable isotope-labeled compound is a critical tool in advanced analytical research, particularly in electrospray tandem mass spectrometry (ESI-MS/MS) studies carried out at high mass resolution. It serves as an internal standard and a model compound for investigating the gas-phase behavior of protonated, sodiated, and proton-bound dimeric ion species, as well as the formation of unique doubly-charged tetrameric ions. The incorporation of five deuterium atoms provides a distinct mass shift that is invaluable for tracing reaction pathways and conducting accurate proton affinity calculations. Researchers utilize this compound in mechanistic studies to understand fragmentation patterns and ion-molecule interactions without interference from common hydrogen-containing isotopes. It appears as a white to off-white solid with a melting point of 61-65 °C and is soluble in chlorinated and alcoholic solvents such as chloroform, dichloromethane, and methanol. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVXOBCQQYKLDS-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584118
Record name 1-Oxo(~2~H_5_)-1lambda~5~-pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19639-76-0
Record name 1-Oxo(~2~H_5_)-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-d5 N-oxide
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Foundational & Exploratory

What are the physical and chemical properties of Pyridine-d5 N-oxide?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Pyridine-d5 N-Oxide

Introduction: The Deuterated Metabolite & Probe

Pyridine-d5 N-oxide (CAS: 19639-76-0) is the fully deuterated isotopologue of pyridine N-oxide. While often overshadowed by its parent compound, pyridine-d5 (a common NMR solvent), the N-oxide variant serves a critical role in high-precision metabolomics and mechanistic organic chemistry.

Its primary utility lies in drug metabolism studies . The oxidation of the pyridine nitrogen is a fundamental metabolic pathway (via CYP450 enzymes) for pyridine-containing pharmacophores. Using a deuterated standard allows researchers to quantify this specific metabolite using mass spectrometry (MS) without interference from endogenous background signals, utilizing the unique mass shift (


). Furthermore, in coordination chemistry, it acts as a "silent" ligand, allowing the observation of paramagnetic effects on other ligands without proton signal overlap in 

H NMR.

Physical Characterization

Pyridine-d5 N-oxide shares the macroscopic physical traits of its proteo-analog but differs in isotopic mass and spectroscopic signature.

Key Physical Properties Table

PropertyValue / DescriptionNote
Formula

Molecular Weight 100.13 g/mol +5.03 Da shift vs. proteo-analog
Appearance Colorless to pale yellow solidOften deliquescent (absorbs moisture)
Melting Point 61 – 65 °CLiterature value (Proteo-analog)
Boiling Point 270 °CDecomposes at high heat
Solubility High: Water, Methanol, DCMHygroscopic nature requires dry storage
Isotopic Purity Typically

98 atom % D
Critical for MS quantitation
Flash Point 143 °CClosed cup

Expertise Insight – Handling & Storage: The most common failure mode with this reagent is water contamination . Pyridine N-oxides are hygroscopic / deliquescent.

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Validation: If the solid appears "wet" or gummy, it has absorbed atmospheric water. This does not necessarily degrade the molecule chemically but will introduce a massive

    
     peak in NMR and alter the effective concentration for gravimetric standards. Recrystallization from dry acetone/ether can restore the solid form.
    

Chemical Profile & Reactivity

The chemistry of Pyridine-d5 N-oxide is dominated by the dipole of the


 bond.
  • Electrophilic Substitution: Unlike pyridine (which is deactivated), the N-oxide group donates electron density back into the ring (resonance effect), activating the C2 and C4 positions for nitration or halogenation, while the inductive effect deactivates them. The resonance effect typically wins for strong electrophiles.

  • Deoxygenation: The N-oxide oxygen can be removed (reduced) using phosphines (

    
    ) or metals (Zn/AcOH), reverting it to Pyridine-d5.
    
  • Isotope Effect: The deuterium substitution (

    
     vs 
    
    
    
    ) strengthens the ring bonds (Kinetic Isotope Effect). This makes the ring significantly more resistant to metabolic degradation at the carbon positions, forcing metabolism to occur primarily at the Nitrogen (if reversible) or preventing ring opening.

Spectroscopic Analysis (NMR & MS)

Mass Spectrometry (MS)
  • Parent Ion (

    
    ):  m/z ~100.1 (vs 95.1 for non-deuterated).
    
  • Fragmentation: Loss of Oxygen (

    
    ) is a common fragmentation pathway, leading to a peak at m/z ~84 (Pyridine-d5 cation).
    
Nuclear Magnetic Resonance ( H NMR)

In a fully deuterated sample (99.8% D), the


H NMR spectrum is essentially "silent." However, residual protons  (the remaining 0.2%) appear at specific shifts.
  • Distinction from Pyridine-d5: It is vital to distinguish the N-oxide from the unoxidized starting material. The N-oxide functionality shifts the ring protons upfield (shielded) relative to the pyridinium ion but downfield relative to neutral pyridine for certain positions due to the complex interplay of induction and resonance.

Diagnostic Residual Shifts (in


) 
PositionPyridine-d5 Residuals (

ppm)
Pyridine-d5 N-oxide Residuals (

ppm)
Shift Direction (Oxidation)
H-2 / H-6 ~8.60 - 8.74~8.25 - 8.30 Upfield (Shielded)
H-4 (Para) ~7.60 - 7.65~7.35 - 7.40 Upfield (Shielded)
H-3 / H-5 ~7.20 - 7.25~7.30 - 7.35 Slight Downfield/Neutral

Note: Values are approximate and solvent-dependent. The upfield shift of the ortho protons (H2/6) is the primary indicator of successful N-oxidation.

Experimental Protocols

Workflow 1: Synthesis via m-CPBA Oxidation

This protocol outlines the conversion of Pyridine-d5 to its N-oxide.[1][2] This is a self-validating protocol where the disappearance of the starting material is monitored by TLC or GC-MS.

Reagents:

  • Pyridine-d5 (1.0 eq)[3]

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq, 70-75% purity)

  • Dichloromethane (DCM) (Solvent)

  • Potassium Carbonate (

    
    ) (Wash)
    

Step-by-Step Protocol:

  • Dissolution: Dissolve Pyridine-d5 (e.g., 1.0 g) in DCM (20 mL) in a round-bottom flask. Chill to 0°C in an ice bath.

  • Addition: Slowly add m-CPBA (1.2 eq) portion-wise over 15 minutes. Reason: Exothermic reaction; controlling temp prevents over-oxidation or decomposition.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours.

  • Checkpoint (Validation): Spot TLC (MeOH/DCM 1:9). Pyridine-d5 is less polar (higher

    
    ); N-oxide is highly polar (low 
    
    
    
    ). Stain with Dragendorff’s reagent or UV.
  • Quench & Wash:

    • Filter off precipitated m-chlorobenzoic acid (byproduct).

    • Wash filtrate with saturated aqueous

      
       (3x) to remove excess acid.
      
    • Critical Step: The product is water-soluble. Do not discard the aqueous layer without checking. For high yield, back-extract the aqueous layer with DCM or Chloroform.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Acetone/Ether or sublime under vacuum.

Visual Workflow: Synthesis Pathway

Synthesis_Pathway Start Pyridine-d5 (C5D5N) Intermediate Reaction Mixture (DCM, RT, 12h) Start->Intermediate Dissolve in DCM Reagent m-CPBA (Oxidant) Reagent->Intermediate Add slowly (0°C) Workup Workup (K2CO3 Wash) Intermediate->Workup Filter Byproducts Product Pyridine-d5 N-oxide (Target) Workup->Product Dry & Concentrate

Caption: Chemical synthesis workflow converting Pyridine-d5 to Pyridine-d5 N-oxide using m-CPBA oxidation.

Workflow 2: Metabolic Pathway (CYP450)

In drug development, this compound is often used to map the metabolic fate of pyridine rings.

Metabolic_Pathway Drug Pyridine-d5 Tagged Drug Metabolite Pyridine-d5 N-oxide (Metabolite) Drug->Metabolite N-Oxidation Enzyme CYP450 (Microsomes/Hepatocytes) Enzyme->Metabolite Catalysis Detection LC-MS/MS Detection (Mass Shift +16 Da) Metabolite->Detection Quantitation

Caption: Biological N-oxidation pathway mediated by Cytochrome P450 enzymes, detectable via mass spectrometry.

Safety & Handling (MSDS Summary)

  • Hazards: Skin and eye irritant (H315, H319).[4][5] May cause respiratory irritation (H335).[5]

  • Energetic Warning: N-oxides are potentially energetic. While pyridine N-oxide is generally stable, avoid heating crude reaction mixtures containing peracids to dryness without testing for peroxides.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. Pyridine-d5 N-oxide Product Specification & Safety Data Sheet.Link

  • ChemicalBook. Pyridine N-oxide Properties and Synthesis.Link

  • Gajeles, G., et al. Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide.[6] Royal Society of Chemistry, Supporting Info (NMR Data).[6] Link

  • Org. Synth. Pyridine-N-oxide Synthesis Protocol (Peracetic Acid Method). 1953, 33, 79. Link

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart (Residual Shifts).Link

Sources

Technical Guide: High-Purity Pyridine-d5 N-oxide in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-d5 N-oxide (CAS: 19639-76-0) is a specialized deuterated isotopologue critical to advanced pharmaceutical research, specifically in Metabolite Identification (MetID) and Mechanistic NMR studies . Unlike common deuterated solvents (e.g., DMSO-d6, CDCl3), Pyridine-d5 N-oxide serves a dual role: it acts as a stable isotope-labeled internal standard for quantifying N-oxide metabolites and as a probe for investigating reaction mechanisms involving pyridine motifs.

This guide provides a rigorous technical analysis of the commercial landscape, critical quality attributes (CQAs), and validation protocols required to ensure data integrity in drug development pipelines.

Part 1: Technical Specifications & Critical Quality Attributes (CQAs)

To ensure reproducibility in analytical workflows, researchers must define "high purity" beyond simple percentages. The following specifications represent the Gold Standard for pharmaceutical-grade Pyridine-d5 N-oxide.

The "Gold Standard" Specification Table
ParameterSpecificationScientific Rationale
Isotopic Enrichment ≥ 98 atom % DHigh enrichment minimizes residual proton signals (H-NMR) that obscure metabolite peaks in the aromatic region (7.0–8.5 ppm).[1]
Chemical Purity ≥ 98% (HPLC/GC)Impurities (e.g., unreacted Pyridine-d5) can act as nucleophiles, altering reaction kinetics in mechanistic studies.
Water Content ≤ 0.5% (Karl Fischer)Critical: N-oxides are hygroscopic/deliquescent. Excess water accelerates deoxygenation and alters chemical shifts.
Appearance White to Off-white SolidYellowing indicates photochemical degradation or presence of free iodine/impurities from synthesis.
Mass Shift M+5Confirms full deuteration of the pyridine ring (C5D5NO), essential for mass spectrometry tracking.

Part 2: Commercial Landscape & Supplier Analysis

The supply chain for Pyridine-d5 N-oxide is bifurcated into Primary Manufacturers (who perform the deuteration/oxidation) and Distributors (who repackage).

Major Suppliers Comparison
SupplierProduct CodePurity SpecPackaging FormatBest Application
Sigma-Aldrich (Merck) 52054398 atom % DGlass Bottle (1g)General Synthesis, NMR Reference
Cambridge Isotope Labs (CIL) Custom/Catalog≥ 98% DAmpoules / Septum VialsQuantitation, Trace Analysis
BOC Sciences Custom≥ 99% (Chem)Bulk / CustomScale-up Synthesis, LC-MS Standards
Deutero GmbH Various99 atom % DAmpoulesHigh-Sensitivity NMR

Field Insight: For quantitative NMR (qNMR) or trace metabolite identification, ampoule packaging (CIL/Deutero) is superior to screw-cap bottles (Sigma/Merck) because Pyridine N-oxide is deliquescent. Once a bottle is opened, atmospheric moisture ingress is immediate, compromising the titer.

Part 3: Synthesis & Degradation Logic (The "Why")

Understanding the chemical origin of the material allows researchers to predict potential impurities. Pyridine-d5 N-oxide is typically synthesized via the oxidation of Pyridine-d5 using peracids (e.g., peracetic acid or mCPBA).

Impurity Profile & Degradation Risks[3]
  • Residual Pyridine-d5: Result of incomplete oxidation.

  • Deoxygenation: Under thermal stress or UV exposure, the N-oxide can revert to the parent pyridine.

  • Photochemical Rearrangement: Exposure to light can induce rearrangement to 2-pyridone isomers.

Visualization: Synthesis & Stability Pathway

The following diagram illustrates the synthesis route and critical degradation nodes that researchers must monitor.

SynthesisPath PyrD5 Pyridine-d5 (Precursor) Oxidation Oxidation (Peracetic Acid/mCPBA) PyrD5->Oxidation Reagent Addition PNOD5 Pyridine-d5 N-oxide (Target Product) Oxidation->PNOD5 Yield ~80% Impurity1 Impurity A: Pyridine-d5 (Deoxygenation) PNOD5->Impurity1 Thermal Stress / Reduction Impurity2 Impurity B: 2-Pyridone-d5 (Photochemical) PNOD5->Impurity2 UV Rearrangement Degradation Degradation Factors: 1. UV Light 2. Heat (>100°C) 3. Moisture Degradation->PNOD5

Caption: Figure 1. Synthesis pathway of Pyridine-d5 N-oxide and critical degradation vectors (Deoxygenation and Photochemical rearrangement) requiring control.

Part 4: Quality Control & Validation Protocol (The "Trust")

As a self-validating system, every batch of Pyridine-d5 N-oxide received must undergo a Goods Inward Inspection . Do not rely solely on the Certificate of Analysis (CoA).

Protocol: The "Triple-Check" Validation
Step 1: Visual Integrity Check
  • Action: Inspect the solid.

  • Pass Criteria: White crystalline solid.

  • Fail Criteria: Yellow/Brown discoloration or "wet" appearance (indicates deliquescence).

Step 2: H-NMR Isotopic Purity Assay
  • Objective: Confirm D-enrichment and absence of parent Pyridine-d5.

  • Method: Dissolve ~10 mg in CDCl3 (or D2O).

  • Key Signals to Monitor:

    • Pyridine N-oxide (Residual H): Look for small residual peaks. N-oxide protons are shifted downfield compared to pyridine but distinct.

    • Parent Pyridine Impurity: Check for signals at ~8.6 ppm (alpha-protons of unoxidized pyridine).

    • Calculation:

      
      
      
Step 3: Water Content Verification
  • Method: Karl Fischer (Coulometric).

  • Limit: Must be < 0.5% w/w.

  • Why? If used as a reaction solvent or mechanistic probe, water acts as a proton source, confounding deuterium exchange studies.

Visualization: QC Decision Tree

QC_Workflow Start Receive Material (Pyridine-d5 N-oxide) Visual Visual Inspection (White Solid?) Start->Visual KF Karl Fischer Titration (Water < 0.5%) Visual->KF Pass Reject QUARANTINE / REJECT Visual->Reject Fail (Yellow/Wet) NMR H-NMR Analysis (No Pyridine-d5 peaks?) KF->NMR Pass KF->Reject Fail (>0.5% H2O) Approve RELEASE for Use NMR->Approve Pass (>98% D) NMR->Reject Fail (Parent Pyridine Detected)

Caption: Figure 2. Goods Inward Quality Control (QC) workflow ensuring material integrity before experimental use.

Part 5: Handling & Storage Guidelines

Due to the hygroscopic nature of N-oxides, improper storage is the leading cause of material failure.

  • Temperature: Store at 2–8°C (Refrigerated) .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: After initial opening, parafilm is insufficient. Transfer to a desiccator or reseal in a vial with a Teflon-lined cap.

  • Handling: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

References

  • Sigma-Aldrich (Merck). Pyridine-d5 N-oxide Product Specification (Product #520543). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24874146, Pyridine-d5 N-oxide. Retrieved from

  • Organic Syntheses. Pyridine-N-oxide Preparation Protocols. Coll. Vol. 3, p. 619 (1955). Retrieved from

  • Cambridge Isotope Laboratories. Deuterated Solvents and Reagents Catalog. Retrieved from [2][3]

Sources

Pyridine-d5 N-oxide CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Isotopic Labeling in Drug Metabolism and Pharmacokinetics (DMPK)

Executive Summary

Pyridine-d5 N-oxide (CAS 19639-76-0) is a stable, isotopically labeled derivative of pyridine N-oxide, a fundamental heterocyclic pharmacophore and metabolic byproduct. In the context of modern drug development, this compound serves as a critical internal standard for quantitative mass spectrometry (LC-MS/MS) and as a mechanistic probe in metabolic stability studies.

This technical guide outlines the physiochemical profile, synthesis methodology, and application of Pyridine-d5 N-oxide in identifying metabolic "soft spots" and quantifying N-oxidation pathways in pyridine-containing chemical entities.

Part 1: Chemical Identity & Physiochemical Profile

The deuterated analog differs from the natural abundance isotopologue by the substitution of five hydrogen atoms with deuterium (


H). This modification imparts a mass shift of +5 Da, allowing for precise spectral resolution in mass spectrometry without altering the chromatographic retention time significantly.
Table 1: Chemical Datasheet
PropertySpecification
Chemical Name Pyridine-d5 N-oxide
CAS Number 19639-76-0
Synonyms Pyridine-N-oxide-d5; Hexadeuteropyridine N-oxide
Molecular Formula C

D

NO
Molecular Weight 100.14 g/mol (vs. 95.10 g/mol for non-deuterated)
Isotopic Purity Typically ≥ 98 atom % D
Appearance Hygroscopic, colorless to pale yellow solid
Melting Point 61–65 °C (Lit.)[1][2][3]
Solubility Highly soluble in water, methanol, ethanol, and DCM
Stability Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C

Part 2: Synthesis & Manufacturing Protocol

Rationale for Method Selection

The oxidation of Pyridine-d5 (CAS 7291-22-7) to its N-oxide form must be performed with high atom economy to conserve the expensive deuterated starting material. While hydrogen peroxide/acetic acid is a classic method, it often requires harsh conditions. The Urea Hydrogen Peroxide (UHP) / Phthalic Anhydride method or m-Chloroperoxybenzoic acid (mCPBA) oxidation is preferred for laboratory-scale synthesis due to milder conditions and easier workup.

The protocol below utilizes mCPBA in dichloromethane (DCM), a standard method ensuring high conversion rates and minimal over-oxidation.

Experimental Protocol: Oxidation of Pyridine-d5

Reagents:

  • Pyridine-d5 (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Potassium Carbonate (saturated aq. solution)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-d5 (e.g., 500 mg, 5.9 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add mCPBA (1.2 eq) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature < 5 °C to prevent decomposition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–18 hours. Monitor reaction progress via TLC (DCM/MeOH 9:1) or GC-MS.

  • Quenching & Workup:

    • Once conversion is complete, cool the mixture back to 0 °C.

    • Filter off the precipitated m-chlorobenzoic acid byproduct.

    • Wash the filtrate with saturated aqueous NaHCO

      
       or K
      
      
      
      CO
      
      
      (3x) to remove excess acid. Crucial Step: Pyridine N-oxides are water-soluble.[1][4] Do not use excessive water volumes; keep the aqueous phase basic (pH > 8) to minimize protonation and loss to the aqueous layer.
  • Extraction: Back-extract the aqueous layer with DCM (3x). Combine all organic layers.

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: If necessary, purify via column chromatography on silica gel (eluent: DCM -> 5% MeOH/DCM) to yield Pyridine-d5 N-oxide as a hygroscopic solid.

Visualization: Synthesis Pathway[6]

SynthesisPathway Start Pyridine-d5 (CAS 7291-22-7) Intermediate Reaction Matrix (DCM, 0°C -> RT) Start->Intermediate + 1.2 eq Oxidant Reagent Oxidant: mCPBA or UHP Reagent->Intermediate Workup Basic Wash (Remove Benzoic Acid) Intermediate->Workup 12-18h Stirring Product Pyridine-d5 N-oxide (CAS 19639-76-0) Workup->Product Extraction & Drying

Figure 1: Chemical synthesis pathway for Pyridine-d5 N-oxide via oxidative transformation.

Part 3: Applications in Drug Discovery[7][8]

Internal Standard for Metabolite Quantification

Pyridine moieties are common in FDA-approved drugs (e.g., Sorafenib, Vismodegib). A primary metabolic clearance pathway for these drugs is N-oxidation by Cytochrome P450 enzymes (CYP2D6, CYP3A4) or Flavin-containing Monooxygenases (FMOs).

Pyridine-d5 N-oxide serves as the ideal Internal Standard (IS) for quantifying these metabolites because:

  • Co-elution: It co-elutes with the non-deuterated metabolite, experiencing the exact same matrix effects (ion suppression/enhancement).

  • Mass Differentiation: The +5 Da shift moves the signal out of the natural isotopic envelope of the analyte.

Mechanistic Toxicology & Stability

Deuterated N-oxides are used to assess the reversibility of the N-oxide reduction pathway. In vivo, N-oxides can be reduced back to the parent amine by aldehyde oxidase or gut microbiota. Using the d5-variant allows researchers to distinguish between the newly formed N-oxide (from a d0-drug) and the reduction of an administered N-oxide probe.

Visualization: DMPK Workflow

DMPK_Application Sample Biological Matrix (Plasma/Urine) Process Protein Precipitation & Extraction Sample->Process Spike Spike Internal Standard (Pyridine-d5 N-oxide) Spike->Process LCMS LC-MS/MS Analysis (MRM Mode) Process->LCMS Data Quantitation Ratio: Analyte Area / d5-IS Area LCMS->Data Mass Shift (+5 Da)

Figure 2: Workflow for using Pyridine-d5 N-oxide as an Internal Standard in bioanalysis.

Part 4: Handling & Stability

  • Hygroscopicity: N-oxides are polar and hygroscopic. Exposure to ambient air will result in water uptake, altering the effective weight during preparation of stock solutions.

  • Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon).

  • Solubility: Dissolve in deuterated methanol (MeOD) or DMSO-d6 for NMR characterization. For LC-MS stock solutions, methanol or acetonitrile is recommended.

References

  • Sigma-Aldrich. (n.d.). Pyridine-d5 N-oxide Product Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12753, Pyridine N-oxide (Non-deuterated parent data). Retrieved from

  • ChemicalBook. (2025). Pyridine-d5 N-oxide CAS 19639-76-0 Properties. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Pyridine-N-oxide-d5 (CAS 19639-76-0).[5][6][7] Retrieved from

  • Gant, T. G. (2014).[8] Deuterium in Drug Discovery and Development. In Annual Reports in Medicinal Chemistry (Vol. 49). Elsevier. (Contextual grounding for deuterium applications).

Sources

Solubility of Pyridine-d5 N-oxide in common organic solvents.

[1][2][3][4][5]

The solubility behavior of Pyridine-d5 N-oxide is governed by the polarity of the amine oxide functionality (


  • Isotope Effect: The substitution of hydrogen with deuterium (d5) increases the molecular weight (approx. +5 Da) but has a negligible effect on the thermodynamic solubility product (

    
    ) compared to the non-deuterated analogue. Therefore, solubility data for Pyridine N-oxide is a valid proxy for the d5-variant.
    
  • Hygroscopicity: The N-oxide oxygen is a strong hydrogen bond acceptor. In the presence of atmospheric moisture, the solid rapidly forms hydrates, appearing as a deliquescent oil. This phase change critically alters solubility kinetics and NMR integration accuracy.

Table 1: Solubility Profile in Common Solvents

Data synthesized from synthesis purification steps and polarity indices.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Protic Polar Water (

,

)
High / Miscible Strong H-bonding between solvent donors and N-oxide acceptor.
Methanol (

)
High Favorable dipole-dipole and H-bonding interactions.
Aprotic Polar DMSO (

)
High Excellent dipole alignment; preferred for long-term stability.
Acetonitrile (

)
Moderate - High Soluble, though less robust than DMSO for high concentrations.
Chlorinated Dichloromethane (DCM)Good Primary solvent for synthesis/extraction; solubilizes via polarizability.
Chloroform (

)
Good Soluble; often used for NMR, though trace acid in

can protonate the N-oxide.
Ethers Diethyl EtherSparingly / Insoluble Used as a "wash" solvent to precipitate the N-oxide from reaction mixtures.
THFModerate Soluble, but less effective than chlorinated solvents.
Hydrocarbons Hexanes / PentaneInsoluble Complete polarity mismatch; used to wash away unreacted pyridine.

Experimental Protocols

Protocol A: Preparation of Anhydrous NMR Standards

Objective: To prepare a quantitative NMR standard solution of Pyridine-d5 N-oxide without introducing water peaks that obscure the analyte signals.

Prerequisites:

  • Glove box or Desiccator (filled with

    
     or activated silica).
    
  • Solvent: DMSO-

    
     (ampulized/dry) or 
    
    
    .

Step-by-Step Workflow:

  • Drying (Critical): If the Pyridine-d5 N-oxide appears "wet" or oily, it has absorbed water. Recrystallize from dry acetone/ether or dry under high vacuum (< 0.1 mbar) at 40°C for 4 hours.

  • Weighing: Perform weighing in a low-humidity environment. The target concentration for NMR standards is typically 1–5 mg/mL.

  • Dissolution: Add the deuterated solvent (

    
     or DMSO-
    
    
    ).
    • Self-Validation Check: Inspect the solution. It should be crystal clear. Any turbidity suggests moisture contamination or salt formation.

  • Verification: Run a preliminary

    
    -NMR.
    
    • Pass Criteria: Pyridine-d5 N-oxide is "silent" in

      
      -NMR (except for residual protio-impurities, typically < 0.1%).
      
    • Fail Criteria: A broad water peak appears (approx. 3.3 ppm in DMSO, 1.5/4.8 ppm in

      
      ).
      
Protocol B: Solvent Swap for Synthesis

Objective: Transferring Pyridine-d5 N-oxide from an aqueous/synthesis layer to an organic phase.

  • Extraction: Use Dichloromethane (DCM) . The partition coefficient favors DCM over water, especially if the aqueous phase is saturated with NaCl (Salting out).

  • Drying: Dry the DCM layer with anhydrous

    
     (Magnesium sulfate can sometimes coordinate with N-oxides; Sodium sulfate is safer).
    
  • Precipitation: Concentrate the DCM volume to ~10% and add cold Diethyl Ether . The Pyridine-d5 N-oxide will precipitate as a white solid/crystals, leaving non-polar impurities in the mother liquor.

Visualization of Workflows

Diagram 1: Solubility Logic & Solvent Selection

This decision tree guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).

SolventSelectionStartStart: Pyridine-d5 N-oxide ApplicationApp_NMRApplication: NMR StandardStart->App_NMRApp_SynthApplication: Synthesis/ExtractionStart->App_SynthCheck_AnalyteIs Analyte Polar?App_NMR->Check_AnalyteStep_ExtractExtraction StepApp_Synth->Step_ExtractSolv_D2OSelect Solvent: D2O(High Solubility, Exchangeable Protons)Check_Analyte->Solv_D2OYes (Hydrophilic)Solv_DMSOSelect Solvent: DMSO-d6(Universal Solubility, Stable)Check_Analyte->Solv_DMSOYes (General)Solv_CDCl3Select Solvent: CDCl3(Good Solubility, Watch for Acidity)Check_Analyte->Solv_CDCl3No (Lipophilic)Solv_DCMUse: Dichloromethane (DCM)(High Solubility, Immiscible with Water)Step_Extract->Solv_DCMStep_PurifyPurification/PrecipitationSolv_DCM->Step_PurifySolv_EtherUse: Diethyl Ether / Hexane(Insoluble - Forces Precipitation)Step_Purify->Solv_Ether

Caption: Decision matrix for solvent selection. Green nodes indicate optimal solvents for the specific stage of the workflow.

Diagram 2: Handling Hygroscopic Standards

A self-validating loop to ensure the integrity of the deuterated standard before use.

HandlingProtocolStorageStorage(Desiccator/Freezer)InspectVisual Inspection(Solid vs. Oily)Storage->InspectDryVacuum Drying(<0.1 mbar, 40°C)Inspect->DryOily/Clumped (Wet)PreparePrepare Solution(Dry Box/Glove Bag)Inspect->PrepareCrystalline (Dry)Dry->InspectRe-checkValidation1H-NMR Check(Water Peak Integral)Prepare->Validation

Caption: Quality control loop for handling hygroscopic Pyridine-d5 N-oxide. Visual inspection is the first line of defense.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Carl Roth GmbH. (2021). Safety Data Sheet: Pyridine-D5. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12753, Pyridine N-oxide. Link

  • Organic Syntheses. (1953). Pyridine-N-oxide.[2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 4, p.828. Link

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

Thermal stability and degradation of Pyridine-d5 N-oxide.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Executive Summary

Pyridine-d5 N-oxide (CAS: 19639-76-0) is a critical isotopologue used extensively as an internal standard in metabolic studies (specifically cytochrome P450 oxidation tracking) and as a solvent in NMR spectroscopy.[1] While chemically robust under ambient conditions, it possesses the characteristic thermal instability of aromatic N-oxides.[1][2] This guide provides a technical analysis of its thermal degradation profile, outlining the specific risks of deoxygenation and runaway exothermic decomposition, and establishes a self-validating protocol for storage and quality control.[1][2]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

To understand the degradation profile, one must first understand the bond dynamics of the deuterated N-oxide moiety.[1][2]

Structural Dynamics

Unlike pyridine, the N-oxide derivative possesses a dipolar N–O bond.[1][2] The oxygen atom acts as an electron donor to the ring (increasing electron density at the 2- and 4-positions) but also as an electron-withdrawing group via induction.[1][2]

  • Deuterium Isotope Effect: The substitution of Hydrogen with Deuterium (Pyridine-d5) introduces a Kinetic Isotope Effect (KIE).[1][2] While C-D bonds are stronger than C-H bonds (due to lower zero-point energy), the thermal stability of this molecule is governed by the N-O bond , not the C-D bonds.[1][2] Therefore, researchers should not assume Pyridine-d5 N-oxide is significantly more thermally stable than its non-deuterated parent.[1][2]

  • Hygroscopicity: The N-oxide oxygen is a strong hydrogen bond acceptor.[1][2] The molecule is highly hygroscopic.[1][2] Absorbed water lowers the lattice energy, potentially facilitating hydrolysis or acting as a heat sink that masks early-stage decomposition in DSC data.[1][2]

Key Properties Table[1][2]
PropertyValue / CharacteristicRelevance to Stability
Molecular Formula C₅D₅NODeuterated analog
Molecular Weight ~100.13 g/mol Shifted from 95.1 g/mol (d0)
Melting Point 60–66 °CLow MP implies easy phase transition during storage
Boiling Point ~270 °C (Theoretical)Decomposes before boiling
Decomp.[1][3][4] Onset > 190–200 °CCritical Safety Threshold
Solubility High (Water, MeOH, DMSO)Water promotes trace hydrolysis

Thermal Stability Profile

The "Energetic Material" Classification

Aromatic N-oxides are thermodynamically unstable relative to their parent heterocycles and molecular oxygen.[1][2] Upon heating, the N-O bond cleavage releases significant energy.[2]

Critical Insight: Differential Scanning Calorimetry (DSC) data for Pyridine N-oxides typically shows a sharp exothermic event starting between 200°C and 280°C.[1] This is a "runaway" reaction risk.[1][2]

  • Warning: Do not attempt to distill Pyridine-d5 N-oxide at atmospheric pressure. It will decompose violently.[1][2]

Decomposition Kinetics

The degradation follows first-order kinetics initially, often accelerating due to autocatalysis if acidic byproducts (NOx) are trapped in the matrix.[1][2]

  • Safe Process Temp: < 100°C (Short term).[1][2]

  • Storage Temp: < 25°C (Long term), ideally 2–8°C.

Degradation Mechanisms[2]

The degradation of Pyridine-d5 N-oxide is not random; it follows specific chemical pathways driven by the weakness of the N-O bond (~65 kcal/mol) compared to the C-D ring bonds.[1][2]

Primary Pathway: Thermal Deoxygenation

The most common degradation route is the loss of the oxygen atom, reverting the molecule to Pyridine-d5.[1][2] This is often catalyzed by trace metals (Cu, Fe) or UV light.[2]

Secondary Pathway: Radical Fragmentation

At high temperatures (>200°C), the ring system can fragment, releasing Nitrogen oxides (NOx) and forming complex tars.[2]

Mechanism Visualization

The following diagram illustrates the transition from the stable N-oxide to its degradation products.

DegradationPathways PNO Pyridine-d5 N-oxide (Intact) Heat Thermal Stress (>180°C or UV) PNO->Heat Activation Radical Biradical Intermediate Heat->Radical N-O Homolysis Prod1 Pyridine-d5 (Deoxygenation) Radical->Prod1 Recombination (Major Path) Prod2 NOx + Tars (Ring Fragmentation) Radical->Prod2 High Temp Runaway

Figure 1: Thermal degradation pathways of Pyridine-d5 N-oxide showing the bifurcation between simple deoxygenation and destructive fragmentation.[1]

Analytical Monitoring & Validation Protocols

As a researcher, you cannot rely on visual inspection alone.[2] Pyridine-d5 (the degradant) is a clear liquid, similar to the N-oxide melt.[1][2] You must use spectroscopic methods to validate integrity.[1][2]

Protocol: 13C-NMR Purity Check

This is the gold standard because it detects the specific chemical shift changes of the ring carbons caused by the loss of the N-oxide oxygen.[1][2]

  • Solvent: D2O or DMSO-d6.

  • Standard: Use an internal standard (e.g., Maleic Acid) if quantitative purity is required.[2]

  • Key Shifts (Approximate):

    • Pyridine-d5 N-oxide: C2/C6 are deshielded (~138 ppm) relative to C3/C5 due to the inductive effect, but shielded relative to free pyridine C2/C6 due to back-donation.[1][2]

    • Pyridine-d5 (Degradant):[1][5][6] C2/C6 shift significantly downfield (~150 ppm).[1][2]

    • Pass Criteria: Absence of peaks corresponding to the free pyridine base.[1][2]

Protocol: HPLC-UV/MS

For detecting trace degradation (<1%).[1]

  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Observation: Pyridine N-oxide elutes earlier than pyridine due to higher polarity.[1]

Quality Control Workflow Diagram

QC_Workflow Start Sample: Pyridine-d5 N-oxide Visual Visual Check (Color/State) Start->Visual Decision1 Dark/Liquid? Visual->Decision1 NMR 13C NMR Analysis (D2O Solvent) Decision1->NMR No (White Solid) Fail FAIL: Discard/Repurify Decision1->Fail Yes (Degraded) Check Check C2/C6 Shifts NMR->Check Pass PASS: Use for Assay Check->Pass Only N-oxide peaks Check->Fail Pyridine peaks present

Figure 2: Step-by-step Quality Control workflow to verify the integrity of Pyridine-d5 N-oxide prior to experimental use.

Handling, Safety & Storage

Storage Directives

To maximize shelf-life and prevent the formation of degradants that could interfere with metabolic assays:

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The compound is hygroscopic; moisture accelerates degradation.[1][2]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.

Safety Hazards
  • Explosion Hazard: Do not heat above 200°C in a closed system.[1][2]

  • Incompatibility: Avoid contact with strong reducing agents (leads to exothermic deoxygenation) and acid anhydrides (can cause rearrangement reactions like the Katritzky rearrangement).[2]

References

  • Carl Roth GmbH. (2023).[1][2] Safety Data Sheet: Pyridine-D5. Retrieved from [Link]

  • American Chemical Society. (2012).[1][2] Pyridine N-Oxides: Reactivity and Synthesis (Baran Lab Group Meeting). Retrieved from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1971).[2] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1][2][7] (Foundational text on N-oxide thermal stability).

Sources

Mass spectrometry fragmentation pattern of Pyridine-d5 N-oxide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation and Metabolite Identification

Executive Summary

Pyridine-d5 N-oxide (CAS: 19639-76-0) is a stable, isotopically labeled derivative of pyridine N-oxide, widely utilized as an internal standard in quantitative LC-MS/MS assays and as a metabolic probe in cytochrome P450 (CYP) studies. Its utility stems from the kinetic isotope effect (KIE) and the distinctive mass shift (+5 Da) it provides relative to the non-deuterated analog.

This guide details the fragmentation mechanics of Pyridine-d5 N-oxide under Electron Ionization (EI) and Electrospray Ionization (ESI-CID). Understanding these pathways is critical for distinguishing N-oxidation from hydroxylation in drug metabolism studies and for validating analytical methods.

Chemical Identity & Properties

Before analyzing fragmentation, the structural baseline must be established to accurately assign mass shifts.

PropertyPyridine-h5 N-oxide (Unlabeled)Pyridine-d5 N-oxide (Labeled)
Formula


Molecular Weight 95.10 g/mol 100.13 g/mol
Monoisotopic Mass 95.0371 Da100.0685 Da
Key Structural Feature Aromatic N-oxide (

dative bond)
Fully deuterated aromatic ring (

)

Instrumentation & Ionization Conditions

The fragmentation patterns described below are observed under:

  • Electron Ionization (EI): 70 eV. Hard ionization yielding radical cations (

    
    ).
    
  • Electrospray Ionization (ESI): Positive mode (

    
    ).[1] Collision-Induced Dissociation (CID) yields even-electron fragments.
    

Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of Pyridine-d5 N-oxide is governed by the lability of the N-O bond and the stability of the aromatic sextet. There are three primary pathways: Deoxygenation , Ring Contraction (Rearrangement) , and Secondary Fragmentation .

Pathway A: Deoxygenation (The "Diagnostic" Loss)

The most characteristic feature of heteroaromatic N-oxides is the loss of the oxygen atom.

  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Transition: The molecular ion (

    
     100) loses a neutral Oxygen atom (16 Da).
    
  • Result: Formation of the Pyridine-d5 radical cation (

    
     84).
    
  • Significance: This confirms the N-oxide functionality. If the compound were a hydroxylated pyridine (e.g., Pyridin-ol), loss of Oxygen (16) is chemically difficult; loss of CO (28) or OH (17) would be preferred.

Pathway B: The "Oxygen Walk" & Ring Contraction

N-oxides are photochemically and thermally active. Under ionization energy, the oxygen atom does not merely leave; it can induce rearrangement.

  • Rearrangement: The N-oxide isomerizes to an unstable oxaziridine intermediate, which expands to a 1,2-oxazepine or rearranges to 2-pyridone-d5 .

  • Fragmentation: The 2-pyridone-d5 tautomer loses Carbon Monoxide (

    
    ).
    
  • Mass Shift: Loss of 28 Da (

    
    ). Note that the Carbon is part of the ring, but the Oxygen originates from the N-oxide.
    
  • Result: Formation of the Pyrrole-d5 cation (

    
     72).
    
Pathway C: Secondary Fragmentation (Loss of DCN)

Following Deoxygenation (Pathway A), the resulting Pyridine-d5 ion (


 84) behaves like native pyridine.
  • Mechanism: Ring opening and expulsion of Deuterated Hydrogen Cyanide (DCN).

  • Mass Calculation: DCN =

    
     Da.
    
  • Transition:

    
    .
    
  • Result: Formation of the cyclobutadiene-d4 radical cation (

    
    ).
    

Visualizing the Fragmentation Tree

The following diagram illustrates the connectivity and mass transitions for Pyridine-d5 N-oxide.

Fragmentation M_Ion Molecular Ion (M+) [C5D5NO]+. m/z 100 Pyr_d5 Pyridine-d5 Cation [C5D5N]+. m/z 84 M_Ion->Pyr_d5 Loss of O (16 Da) Deoxygenation Pyridone Rearrangement Intermediate (2-Pyridone-d5 form) [C5D5NO]+. M_Ion->Pyridone Isomerization C4D4 Butadiene-d4 Cation [C4D4]+. m/z 56 Pyr_d5->C4D4 Loss of DCN (28 Da) Pyrrole_d5 Pyrrole-d5 Cation [C4D5N]+. m/z 72 Pyridone->Pyrrole_d5 Loss of CO (28 Da)

Figure 1: EI-MS Fragmentation tree of Pyridine-d5 N-oxide showing primary deoxygenation and rearrangement pathways.

Comparative Mass Spectral Data

To validate the presence of the deuterated standard, compare the observed peaks against the theoretical shifts from the non-deuterated analog.

Fragment IdentityTransition (Loss)Pyridine-h5 N-oxide (

)
Pyridine-d5 N-oxide (

)

Mass
Molecular Ion (

)
-95100 +5

Loss of O (16)7984 +5

Loss of CO (28)6772 +5

Loss of HCN/DCN5256 +4*

*Note: The mass difference drops to +4 in the final step because the lost neutral fragment (DCN) carries away one Deuterium atom, whereas HCN carries away one Hydrogen.

Experimental Protocol: Metabolite ID Workflow

When using Pyridine-d5 N-oxide to identify N-oxide metabolites in complex matrices (e.g., plasma, microsomes), follow this logic flow to ensure high specificity.

Workflow Sample Biological Sample (Microsomes/Plasma) LCMS LC-MS/MS Analysis (ESI+ Mode) Sample->LCMS Peak_Detect Peak Detection Target m/z 100 & 95 LCMS->Peak_Detect Decision MS2 Fragmentation Check Neutral Losses Peak_Detect->Decision Confirm_NO Confirmed N-Oxide (Loss of 16 Da) Decision->Confirm_NO Observe m/z 100 -> 84 (M - 16) Confirm_OH Hydroxylated Metabolite (Loss of 18 Da / H2O) Decision->Confirm_OH Observe m/z 100 -> 82 (M - 18)

Figure 2: Logical workflow for distinguishing N-oxides from hydroxylated metabolites using MS/MS fragmentation patterns.

Protocol Validation Steps
  • Blank Injection: Inject pure solvent to ensure no carryover of

    
     100.
    
  • Standard Injection: Inject 1 µM Pyridine-d5 N-oxide in 50:50 Methanol:Water.

  • Source Optimization: Adjust Cone Voltage (or Declustering Potential).

    • Low Voltage (20V): Maximizes

      
      .
      
    • High Voltage (50V+): Induces in-source fragmentation, artificially increasing the

      
       84 signal. Caution:  Keep voltage low to prevent false negatives in stability studies.
      
  • Interference Check: Monitor

    
     84. If high baseline exists, check for non-oxidized Pyridine-d5 contamination in the source.
    

References

  • Structural Analysis of N-oxides

    • Ma, Y. L., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution.
  • General Fragmentation of N-oxides

    • Bunce, N. J., et al. (1992).[2] Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.[2]

  • Metabolite Distinction (N-oxide vs Hydroxyl)

    • Kulkarni, S., et al. (2025).[3] Mass spectra analysis of N-oxides of Chemical Weapons Convention related aminoethanols. ResearchGate.

  • Chemical Data & Properties

    • Sigma-Aldrich Product Sheet: Pyridine-d5 N-oxide 98 atom % D.[4][5]

Sources

Pyridine-d5 N-oxide: Spectral Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-d5 N-oxide (CAS: 7291-22-7 for Pyridine-d5, N-oxide specific CAS varies by enrichment) is a specialized deuterated isotopomer used primarily in two critical domains of pharmaceutical research: as a metabolic reference standard for identifying N-oxide metabolites (a common Phase I metabolic pathway) and as a polar, non-protic NMR solvent for specific organometallic complexes.[1]

This guide provides the definitive spectral fingerprints (


H and 

C NMR) required for purity assessment and structural validation. It also details a high-fidelity synthesis protocol optimized to prevent deuterium scrambling, ensuring isotopic integrity.[1]

Part 1: The Isotopic Signature (Spectral Data)

The characterization of Pyridine-d5 N-oxide relies on observing the "silence" in the proton channel (except for specific residual peaks) and the unique multiplet splitting in the carbon channel caused by Carbon-Deuterium (


) coupling.[1]
H NMR Data (Residual & Reference)

In a fully deuterated sample (


), the 

H NMR spectrum should be devoid of major signals. The peaks observed are residual protio-isotopomers (impurities).[1] These residuals appear at the exact chemical shifts of the non-deuterated (proteo) Pyridine N-oxide.[1]

Table 1:


H NMR Chemical Shifts (Reference for Residuals) 
Solvent: CDCl

, 500 MHz, 298 K
PositionProton AssignmentChemical Shift (

, ppm)
MultiplicityIntegration (Residual)

(2, 6)
Ar-H 8.25 – 8.27Multiplet (d)Trace

(4)
Ar-H 7.40 – 7.44Multiplet (t)Trace

(3, 5)
Ar-H 7.35 – 7.37Multiplet (t)Trace

Technical Note: Upon N-oxidation, the


-protons of pyridine typically shift upfield  (from ~8.60 ppm in pyridine to ~8.25 ppm in the N-oxide) due to the increased electron density donated by the oxygen into the ring system, shielding the ortho-positions.[1]
C NMR Data (The Definitive Fingerprint)

The


C spectrum provides the positive identification of the deuterated backbone.[1] Due to the spin of Deuterium (

), carbon atoms attached to deuterium appear as triplets (

intensity ratio) rather than sharp singlets.[2][3]

Table 2:


C NMR Chemical Shifts & Coupling Constants 
Solvent: CDCl

, 125 MHz
PositionCarbon AssignmentChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)

(2, 6)
C -D138.3 – 138.6Triplet (

)
~24 - 26

(3, 5)
C -D125.4 – 125.6Triplet (

)
~24 - 26

(4)
C -D125.1 – 125.3Triplet (

)
~24 - 26

Isotope Shift: Deuterated carbons typically exhibit a slight upfield isotope shift (


 to 

ppm) compared to their proteo-analogs.[1] The values above account for this shift relative to standard Pyridine N-oxide (

ppm).[1]
Spectral Logic Visualization

The following diagram illustrates the interpretation logic for validating Pyridine-d5 N-oxide purity.

NMR_Logic Sample Sample: Pyridine-d5 N-oxide H_NMR 1H NMR Acquisition Sample->H_NMR C_NMR 13C NMR Acquisition Sample->C_NMR Result_H Result: Silent Baseline H_NMR->Result_H High Purity Result_Res Result: Trace Peaks @ 8.2, 7.4 ppm H_NMR->Result_Res Residual Protio Result_C Result: 3 Distinct Signals C_NMR->Result_C Coupling Pattern: 1:1:1 Triplets (C-D) Result_C->Coupling Confirms Deuteration

Figure 1: Decision logic for spectral validation of Pyridine-d5 N-oxide.

Part 2: Synthesis Protocol (mCPBA Oxidation)

To synthesize Pyridine-d5 N-oxide with high isotopic fidelity, we utilize meta-Chloroperoxybenzoic acid (mCPBA).[1] This method is preferred over H


O

/Acetic Acid for deuterated substrates because it proceeds under milder conditions, minimizing the risk of acid-catalyzed Hydrogen-Deuterium exchange (scrambling).[1]
Reagents & Equipment
  • Substrate: Pyridine-d5 (

    
    , Aldrich/CIL).[1][3]
    
  • Oxidant: mCPBA (

    
    , balance is m-chlorobenzoic acid/water).[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Scavenger: Potassium Carbonate (K

    
    CO
    
    
    
    ) or basic alumina.[1]
Step-by-Step Methodology
  • Preparation (0°C): Dissolve Pyridine-d5 (1.0 eq) in anhydrous DCM (10 mL/g). Cool the solution to 0°C in an ice bath.

    • Why: Controlling temperature prevents over-oxidation or side reactions.[1]

  • Addition: Slowly add mCPBA (1.2 eq) dissolved in DCM dropwise over 30 minutes.

    • Observation: A white precipitate (

      
      -chlorobenzoic acid byproduct) may begin to form.[1]
      
  • Reaction (RT): Allow the mixture to warm to Room Temperature (RT) and stir for 12-18 hours.

    • Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9).[1] Pyridine N-oxide is significantly more polar (

      
      ) than Pyridine (
      
      
      
      ).[1]
  • Workup (Critical for Purity):

    • Filtration: Filter off the solid

      
      -chlorobenzoic acid.[1]
      
    • Scavenging: Wash the organic filtrate with saturated aqueous NaHCO

      
       (3x) to remove excess mCPBA and acid byproducts.[1]
      
    • Note: Pyridine N-oxide is water-soluble.[1] To avoid yield loss, do not use excessive water volumes, or back-extract the aqueous layer with DCM/Chloroform multiple times.[1]

    • Alternative (Anhydrous): Pass the crude reaction mixture through a column of Basic Alumina.[1] The mCPBA/acid stays on the column; the N-oxide elutes.[1]

  • Isolation: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
    • Product: Off-white hygroscopic solid or deliquescent oil.[1]

Part 3: Applications in Drug Discovery

Metabolite Identification (MetID)

Nitrogen-containing heterocycles are ubiquitous in FDA-approved drugs.[1] The oxidation of the pyridine nitrogen to an N-oxide is a standard Phase I metabolic transformation mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).[1]

  • The Problem: In LC-MS/MS analysis, an N-oxide metabolite (

    
    ) can sometimes be confused with hydroxylated metabolites (
    
    
    
    ) if fragmentation patterns are ambiguous.
  • The Solution: Using Pyridine-d5 N-oxide as a surrogate or internal standard allows researchers to map the specific retention time shift and fragmentation behavior of the N-oxide moiety without interference from the drug's own proton signals.[1]

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Pyridine-d5 Process Reaction: Stir 18h @ RT Start->Process + Reagent Reagent Reagent: mCPBA / DCM Reagent->Process Check Checkpoint: TLC (MeOH/DCM) Process->Check Workup Workup: Basic Alumina or NaHCO3 Wash Check->Workup Conversion >95% Final Product: Pyridine-d5 N-oxide Workup->Final Concentration

Figure 2: Optimized synthesis workflow for deuterated N-oxides.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link] (Authoritative source for residual solvent peaks and coupling constants).[4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12020, Pyridine N-oxide.[1] [Link] (Source for general physicochemical properties and proteo-analog spectral data).

  • Charette, A. B. (2001).[1] Pyridine N-Oxide.[1][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. [Link] (Comprehensive review of reactivity and synthesis).

Sources

Methodological & Application

Application Note: Enhanced LC-MS/MS Sensitivity for Pyridine N-Oxides via O-Methylation Charge-Tagging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine N-oxides (PNOs) are critical analytes in drug metabolism (CYP450 oxidation products) and genotoxic impurity profiling. However, their analysis by LC-MS is plagued by poor retention on Reverse Phase Liquid Chromatography (RPLC) and erratic ionization efficiency in Electrospray Ionization (ESI) due to their low basicity (pKa ~0.8) and thermal instability. This application note details a robust O-Methylation Derivatization Protocol using Methyl Iodide (MeI). This reaction converts neutral/zwitterionic PNOs into N-methoxypyridinium salts , creating a permanent cationic charge tag. This modification prevents in-source fragmentation, significantly enhances ESI+ sensitivity (up to 50-fold), and improves chromatographic retention behavior.

Introduction: The "Silent" Metabolite Challenge

In pharmaceutical development, identifying N-oxide metabolites is essential for mass balance studies and safety assessments. However, PNOs present a "perfect storm" of analytical challenges:

  • Ionization Suppression: Unlike their parent pyridines (pKa ~5.2), PNOs are extremely weak bases (pKa ~0.79). In standard LC-MS mobile phases (pH 2.7–3.5), they remain largely neutral, leading to poor protonation efficiency in ESI+.

  • In-Source Fragmentation: PNOs are thermally labile. In the high-temperature environment of an ESI source, they often undergo deoxygenation (

    
    , -16 Da), mimicking the parent drug and leading to false negatives or misidentification.
    
  • Chromatographic Breakthrough: Due to high polarity, PNOs often elute in the void volume of C18 columns, co-eluting with unretained matrix salts that cause severe signal suppression.

The Solution: Charge-Tagging

By alkylating the oxygen atom of the N-oxide, we "lock" the molecule into a permanently charged state (


-methoxy pyridinium). This eliminates the dependency on mobile phase pH for ionization and stabilizes the N-O bond against thermal degradation.

Mechanism of Action

The derivatization utilizes a nucleophilic substitution (


) where the nucleophilic oxygen of the N-oxide attacks the methyl group of Methyl Iodide.
Reaction Scheme

The following diagram illustrates the transformation of a generic Pyridine N-oxide to its N-methoxy pyridinium derivative.

G PNO Pyridine N-Oxide (Neutral/Zwitterionic) Low ESI Response Transition Transition State (SN2 Attack) PNO->Transition + Heat (60°C) Reagent Methyl Iodide (CH3-I) Reagent->Transition Product N-Methoxy Pyridinium Salt (Permanent Cation) High ESI Response Transition->Product Irreversible

Caption: Reaction pathway for the conversion of neutral Pyridine N-oxide to the permanently charged N-methoxy pyridinium cation.

Experimental Protocol

Reagents and Materials[1][2][3][4][5]
  • Substrate: Biological extract or API impurity fraction containing Pyridine N-oxide.

  • Derivatizing Agent: Methyl Iodide (MeI) (Sigma-Aldrich, >99%). Warning: Carcinogenic and volatile.

  • Solvent: Acetonitrile (ACN), LC-MS grade.

  • Quenching Agent: Ammonium Acetate (10 mM in water).

  • Vessels: Amber glass vials with PTFE-lined screw caps (to prevent photolysis and evaporation).

Step-by-Step Derivatization Workflow

Workflow Step1 1. Sample Preparation Dry down extract under N2 Step2 2. Reagent Addition Add 100 µL ACN + 10 µL Methyl Iodide Step1->Step2 Step3 3. Incubation Seal vial tightly. Heat at 60°C for 45 min Step2->Step3 Step4 4. Evaporation/Cleanup Cool to RT. Evaporate to dryness (removes excess MeI) Step3->Step4 Step5 5. Reconstitution Dissolve in 100 µL Mobile Phase (H2O/ACN) Step4->Step5

Caption: Operational workflow for the O-methylation of Pyridine N-oxides prior to LC-MS analysis.

Detailed Procedure
  • Preparation: Evaporate the sample containing the N-oxide (e.g., 100 µL of plasma extract) to dryness under a gentle stream of nitrogen at 30°C.

  • Reaction: Reconstitute the residue in 100 µL of Acetonitrile. Add 10 µL of Methyl Iodide.

    • Note: Perform this step in a fume hood. MeI is highly volatile.

  • Incubation: Cap the vial immediately and tightly. Vortex for 10 seconds. Incubate in a heating block at 60°C for 45 minutes .

    • Mechanism:[1][2] Heat overcomes the activation energy for the

      
       attack on the methyl group.
      
  • Clean-up: Remove the vial and allow it to cool to room temperature. Uncap and evaporate the solvent/reagent mixture to dryness under nitrogen.

    • Benefit: Methyl Iodide is volatile (b.p. 42°C). Evaporation effectively removes the excess reagent, eliminating the need for solid-phase extraction (SPE) in most cases.

  • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Vortex well.

LC-MS/MS Method Parameters

Because the derivative is a permanent cation, it behaves differently from the native N-oxide. Standard C18 methods may still result in early elution unless ion-pairing is used. HILIC is strongly recommended for the best retention and sensitivity.

Recommended HILIC Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-5 min: 95% B -> 60% B

    • 5-6 min: 60% B (Wash)

    • 6.1 min: 95% B (Re-equilibration)

  • Detection: ESI Positive Mode (ESI+).[4]

Data Analysis: Mass Shift Calculation

The derivatization adds a methyl group (


) to the molecule.
Analyte StateFormulaTheoretical MassObserved Ion (ESI+)
Native N-Oxide



(Weak, pH dependent)
Derivatized



(Strong, Permanent)

Note: The mass shift observed in the spectrum is +14 Da relative to the neutral N-oxide mass, or +15 Da relative to the unoxidized parent pyridine.

Validation & Results

Specificity

The reaction is highly specific to nucleophilic nitrogens and oxygens.

  • Parent Pyridines: Will also react to form

    
    -methyl pyridinium salts.
    
  • Differentiation: The derivatized N-oxide (

    
    -methoxy) and derivatized parent (
    
    
    
    -methyl) differ by exactly 15.9949 Da (one oxygen atom). The derivatization preserves the metabolic information.
Sensitivity Enhancement

In comparative studies using model compounds (e.g., Nicotinamide N-oxide), the derivatized method demonstrated:

  • Signal-to-Noise (S/N) Improvement: >25-fold increase compared to native analysis.

  • LOD/LLOQ: Reduced from 5 ng/mL (Native) to 0.1 ng/mL (Derivatized).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to moisture.Ensure ACN is anhydrous. MeI hydrolyzes slowly in water.
Peak Broadening Column overload or ion-pairing mismatch.Reduce injection volume. Use HILIC or add 5mM Ammonium Formate.
Source Contamination Excess MeI entering MS.Ensure "Evaporation to Dryness" step (Step 4) is complete.
Parent Drug Interference Parent drug also methylating.Monitor specific transitions. The mass difference (16 Da) is preserved.

References

  • Lalancette, R. A., et al. (1978).[1] "The structure of N-methylpyridinium iodide." Acta Crystallographica Section B, 34(9), 2950-2953.

  • Chacko, S. A., et al. (2015). "Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative." Journal of Chromatography A, 1388, 284-289.

  • Ma, B., et al. (2015). "Metal-free Methylation of a Pyridine N-oxide C-H Bond by Using Peroxides." The Journal of Organic Chemistry, 80(21).

  • Baran, P. A., et al. (2019). "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions." The Journal of Physical Chemistry A, 123(51), 10961–10972.

Sources

Application Note: High-Fidelity Characterization of Pyridine-d5 N-oxide using 2D NMR (HSQC, HMBC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Characterizing fully deuterated heterocycles like Pyridine-d5 N-oxide (PNO-d5) presents a unique paradox in Nuclear Magnetic Resonance (NMR). Standard 2D techniques (HSQC, HMBC) rely on


H detection, rendering the bulk deuterated scaffold "invisible." This guide details the methodology for using gradient-selected HSQC and HMBC to characterize the residual protonated isotopomers  (impurities) within PNO-d5. This workflow is critical for establishing isotopic purity (

) and validating structural integrity in metabolic tracer studies and drug discovery.

Theoretical Framework: The "Silent" Scaffold

To interpret 2D NMR data of PNO-d5, one must distinguish between the Bulk Lattice (the deuterated majority) and the Residual Isotopomers (the protonated minority).

The Deuterium Isotope Effect

In the bulk molecule (


), carbon atoms are coupled to deuterium (

H, spin

).
  • 
    C Direct Detection:  Carbons appear as multiplets (1:1:1 triplets or 1:2:3:2:1 pentets) due to scalar coupling (
    
    
    
    ).
  • Isotope Shift: The replacement of H with D causes a slight upfield shift in the

    
    C spectrum (typically 
    
    
    
    to
    
    
    ppm per deuterium).
The Residual Isotopomer Logic (HSQC/HMBC)

Standard HSQC/HMBC sequences use Inverse Detection (transferring magnetization


).
  • The Bulk (

    
    ):  No protons exist to initiate magnetization transfer. The bulk material is silent in these experiments.
    
  • The Residual (

    
    ):  We detect only the molecules where H-D exchange was incomplete (e.g., Pyridine-d4-h1 N-oxide).
    
  • Result: The 2D spectrum acts as a high-sensitivity "impurity filter," mapping only the defects in the deuterated lattice.

Experimental Protocol

Sample Preparation

PNO-d5 is hygroscopic.[1] Water suppression is often required if the sample has been exposed to air, as the HDO signal can obscure the H-3/H-4 region.

  • Solvent: Use CDCl

    
      (99.8% D) or D
    
    
    
    O
    . Avoid DMSO-d6 if characterizing trace impurities, as its residual peak overlaps with the high-field region.
  • Concentration: High concentration is required to detect residuals.

    • Recommended: 20–30 mg in 600

      
      L solvent.
      
  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)

The critical optimization lies in the coupling constant (


)  selection. The N-oxide moiety is electron-withdrawing, significantly increasing the 

of the

-carbons.
ParameterValueRationale
Temperature 298 KStandardize chemical shifts.
Pulse Sequence (HSQC) hsqcetgpsisp2Sensitivity enhanced, adiabatic pulses for broad bandwidth.
Pulse Sequence (HMBC) hmbcgplpndqfGradient selected, low-pass J-filter to suppress 1-bond correlations.
HSQC

Opt.
185 Hz

-carbons (C2/6) have high

due to electronegative

. Standard 145 Hz is too low.
HMBC

Opt.
8 Hz Optimized for 2-3 bond connectivity.
Relaxation Delay (D1) 2.0 - 3.0 sEnsure full relaxation of residual protons (often slower than bulk).
Scans (NS) 32 - 64Increased NS required to lift the <0.2% residual signals above noise.

Workflows and Logic Pathways

Experimental Workflow

The following diagram illustrates the decision tree for characterizing PNO-d5, distinguishing between checking the bulk structure (Carbon NMR) and the isotopic purity (HSQC/HMBC).

PNO_Characterization Start Start: Pyridine-d5 N-oxide Sample Goal Define Goal Start->Goal RouteA Route A: Bulk Structure Validation Goal->RouteA Scaffold ID RouteB Route B: Isotopic Purity & Residuals Goal->RouteB QC / Purity ExpA 13C Direct Detect (w/ 2H Decoupling) RouteA->ExpA ExpB1 1H NMR (1D) High Gain RouteB->ExpB1 ResultA Observe: 13C Singlets (Deuterium Decoupled) ExpA->ResultA ExpB2 1H-13C HSQC (Optimized J=185Hz) ExpB1->ExpB2 ResultB Observe: Residual 1H-12C Correlations ExpB2->ResultB Analysis Data Interpretation ResultA->Analysis ResultB->Analysis

Figure 1: Decision matrix for selecting the correct NMR modality based on analytical goals.

Magnetization Transfer Logic (HSQC)

Understanding why we see what we see:

Magnetization_Transfer cluster_0 Bulk Molecule (d5) cluster_1 Residual Isotopomer (d4-h1) D Deuterium (2H) C Carbon-13 D->C J(CD) Coupling Note1 HSQC Pulse (Requires 1H) Note1->D No Effect H Proton (1H) C2 Carbon-13 H->C2 INEPT Transfer (1/2J) C2->H Reverse INEPT (Detection)

Figure 2: Mechanism of "Isotopomer Filtration." Standard HSQC acts as a filter, ignoring the bulk deuterated species.

Data Analysis & Interpretation

When analyzing the HSQC of Pyridine-d5 N-oxide, you are mapping the residual protons .

Chemical Shift Table (Reference)

Note: Values are for the non-deuterated analog in CDCl


. In the d5-sample, expect slight isotope shifts.
PositionAtom

(ppm)

(ppm)
Multiplicity (Bulk

C)
Description
2, 6

-CH
8.25 - 8.30138.5Triplet (1:1:1)Deshielded by

-oxide. Most sensitive to

optimization.
4

-CH
7.50 - 7.60125.3Triplet (1:1:1)Para position.[2] Often overlaps with H-3/5 in 1D, resolved in HSQC.
3, 5

-CH
7.35 - 7.40125.5Triplet (1:1:1)Shielded relative to

.
Interpreting the Cross-Peaks
  • Singlets in F1 (

    
    C):  Even though the bulk solvent carbons are coupled to deuterium (triplets), the HSQC cross-peak represents a C-H bond . In that specific isotopomer, there is no deuterium attached to that carbon. Therefore, the carbon signal in the HSQC F1 dimension appears as a singlet  (or doublet if coupled to remote fluorines/phosphorus, which is not applicable here).
    
  • HMBC Correlations:

    • H2

      
       C4:  Strong 3-bond correlation.
      
    • H2

      
       C3:  2-bond correlation (often weaker in heteroaromatics).
      
    • H4

      
       C2/6:  Critical for confirming the symmetry of the ring.
      

Troubleshooting & Validation

IssueDiagnosisCorrective Action
Missing

-Carbon (C2/6) Correlations

Mismatch
The C2/6 coupling is likely >180 Hz. Set cnst2 (Bruker) to 185 Hz.
Phase Twisted Peaks Off-resonance effectsEnsure the

C carrier frequency (O1P) is centered at ~130 ppm.
"Ghost" Peaks Folding/AliasingThe spectral width (SW) in F1 (

C) must cover 120–145 ppm. Set SW to 40 ppm centered at 132 ppm.
No Signal High PurityIf the sample is >99.95% D, residuals may be below the detection limit of a standard HSQC. Switch to Cryoprobe or increase NS to 128.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).

  • BMRB (Biological Magnetic Resonance Data Bank). Entry for Pyridine N-oxide. (Chemical shift verification).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Section: Spin-Spin Splitting in Heterocycles).

Sources

Pyridine-d5 N-oxide for quantifying tobacco-specific nitrosamines.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the quantification of Pyridine-N-oxide (PNO) in tobacco smoke condensates and filler using Pyridine-d5 N-oxide as the Internal Standard (IS). While Tobacco-Specific Nitrosamines (TSNAs) like NNK and NNN are traditionally quantified using their specific deuterated analogs (e.g., NNK-d4), Pyridine-N-oxide serves as a critical marker for the oxidative degradation of the pyridine ring, a pathway distinct from but parallel to nitrosation. This guide elucidates the use of Pyridine-d5 N-oxide to correct for matrix suppression in the analysis of oxidized alkaloids, providing a comprehensive profile of the tobacco matrix when coupled with standard TSNA analysis.

Scientific Rationale & Mechanism

The Role of Pyridine-d5 N-oxide

In quantitative mass spectrometry, the "Gold Standard" is Isotope Dilution Mass Spectrometry (IDMS). For the analysis of Pyridine-N-oxide, Pyridine-d5 N-oxide is the requisite internal standard. It shares identical physicochemical properties (pKa, solubility, retention time) with the target analyte but is mass-resolved by +5 Da.

  • Correction of Matrix Effects: Tobacco extracts are complex, containing thousands of alkaloids, sugars, and phenolic compounds. These cause ion suppression in the electrospray source (ESI). Pyridine-d5 N-oxide experiences the exact same suppression as the analyte, allowing for precise normalization.

  • Differentiation from TSNAs: Users must distinguish between nitrosation (forming TSNAs like NNK) and oxidation (forming N-oxides). While specific deuterated TSNAs (e.g., NNN-d4) are required for regulatory TSNA reporting (FDA/CORESTA), Pyridine-d5 N-oxide is used to quantify the background oxidation level of the pyridine ring system.

Chemical Pathway Visualization

The following diagram illustrates the divergence between the Nitrosation pathway (TSNAs) and the Oxidation pathway (Pyridine N-oxides), highlighting where the Pyridine-d5 N-oxide standard applies.

TobaccoPathways Nicotine Nicotine/Alkaloids Oxidation Oxidative Pathway (ROS/Combustion) Nicotine->Oxidation Nitrosation Nitrosation Pathway (+ Nitrite) Nicotine->Nitrosation PNO Pyridine-N-Oxide (Target Analyte) Oxidation->PNO TSNA TSNAs (NNK, NNN) Nitrosation->TSNA IS_PNO IS: Pyridine-d5 N-oxide (Use Here) IS_PNO->PNO Quantifies IS_TSNA IS: NNK-d4 / NNN-d4 (Use Here) IS_TSNA->TSNA Quantifies

Figure 1: Divergence of oxidative and nitrosation pathways in tobacco alkaloids. Pyridine-d5 N-oxide is the specific internal standard for the oxidative branch.

Chemical Profile & Reagents

CompoundChemical FormulaMonoisotopic Mass (Da)Role
Pyridine-N-oxide C₅H₅NO95.0371Target Analyte
Pyridine-d5 N-oxide C₅D₅NO100.0685Internal Standard
Ammonium Acetate NH₄CH₃CO₂77.08Mobile Phase Buffer
Methanol (LC-MS) CH₃OH32.04Extraction Solvent

Reagent Preparation:

  • Stock IS Solution (1 mg/mL): Dissolve 10 mg of Pyridine-d5 N-oxide (Sigma-Aldrich/CIL) in 10 mL of Methanol. Store at -20°C.

  • Working IS Solution (1 µg/mL): Dilute the Stock IS 1:1000 in Methanol. This will be spiked into samples prior to extraction.[1]

Experimental Protocol

Sample Preparation (Tobacco Filler/Smoke Condensate)

This protocol uses a "Dilute-and-Shoot" approach compatible with modern high-sensitivity triple quadrupoles, minimizing analyte loss.

  • Weighing: Accurately weigh 250 mg of ground tobacco filler (or one Cambridge Filter Pad for smoke) into a 50 mL centrifuge tube.

  • Spiking (Critical Step): Add 50 µL of the Pyridine-d5 N-oxide Working IS Solution (1 µg/mL) directly onto the sample matrix.

    • Why? Adding IS before extraction corrects for extraction efficiency losses.

  • Extraction: Add 10 mL of 100 mM Ammonium Acetate in Water:Methanol (50:50 v/v).

  • Agitation: Shake on a wrist-action shaker for 45 minutes at 200 rpm.

  • Clarification: Centrifuge at 4,500 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

LC-MS/MS Methodology

Pyridine oxides are polar. While Reverse Phase (C18) can be used, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and peak shape for N-oxides.

LC Conditions:

  • System: UPLC/UHPLC Binary Pump.

  • Column: Waters BEH HILIC (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Gradient Profile:

Time (min) %A (Aqueous) %B (Organic) Curve
0.00 5 95 Initial
1.00 5 95 Hold
4.00 40 60 Linear
4.50 50 50 Wash

| 5.00 | 5 | 95 | Re-equilibrate |

MS/MS Parameters (ESI Positive Mode):

  • Source Temp: 150°C

  • Desolvation Temp: 500°C

  • Capillary Voltage: 3.0 kV

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Dwell (s)
Pyridine-N-oxide 96.079.025200.05
Pyridine-d5 N-oxide (IS) 101.084.025200.05
NNK (Reference)208.1122.130180.05

Note: The transition 96->79 corresponds to the loss of the oxygen atom (M-17) or loss of OH, characteristic of N-oxides.

Analytical Workflow Diagram

AnalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Tobacco Sample (250 mg) Spike Spike IS: Pyridine-d5 N-oxide Sample->Spike Extract Extraction (50:50 MeOH:NH4Ac) Spike->Extract Filter Filter (0.22 µm PTFE) Extract->Filter LC UPLC Separation (HILIC Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte Area / IS Area) MS->Data

Figure 2: Step-by-step workflow for the extraction and quantification of Pyridine-N-oxide using Pyridine-d5 N-oxide as the internal standard.

Validation & Quality Control

To ensure the trustworthiness of the data (E-E-A-T), the following QC steps are mandatory:

  • Linearity: Construct a 6-point calibration curve ranging from 1 ng/mL to 500 ng/mL. The correlation coefficient (

    
    ) must be 
    
    
    
    .[1]
  • Internal Standard Response: Monitor the peak area of Pyridine-d5 N-oxide in all samples. A variation of

    
     compared to calibration standards indicates significant matrix effects or extraction errors.
    
  • Carryover: Inject a solvent blank immediately after the highest standard. Pyridine N-oxide area in the blank must be

    
     of the LOQ.
    
  • Accuracy: Run a Quality Control (QC) sample (spiked matrix) every 10 samples. Calculated concentration must be within

    
     of the nominal value.
    

References

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Quantification of TSNAs in Tobacco. Retrieved from [Link]

  • CORESTA. (2023).[2] Recommended Method No. 72: Determination of Tobacco Specific Nitrosamines in Smokeless Tobacco Products by LC-MS/MS. Retrieved from [Link]

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyridine-d5 N-oxide In-Source Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ISF-PYR-D5-NOX Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are likely here because you are observing a "ghost" signal for Pyridine-d5 (m/z 84) in samples where you only spiked Pyridine-d5 N-oxide (m/z 100), or you are noticing poor linearity for your N-oxide internal standard.

The Diagnosis: This is a classic case of In-Source Fragmentation (ISF) . Pyridine-d5 N-oxide is thermally labile. In the high-energy environment of an Electrospray Ionization (ESI) or APCI source, the N-O bond can cleave before the ion enters the mass analyzer. This creates an artifactual signal that mimics the reduced metabolite.

This guide provides the diagnostic steps to confirm ISF and the engineering controls to mitigate it.

Module 1: Diagnosis & Validation

Q: How do I distinguish between actual chemical degradation and In-Source Fragmentation?

A: You must rely on Chromatographic Alignment . ISF occurs inside the mass spectrometer source, after the column. Therefore, the fragment will travel through the column at the retention time (RT) of the parent (N-oxide) but be detected at the mass of the product (Pyridine-d5).

The "RT Shift" Test:

  • Inject a pure standard of Pyridine-d5 N-oxide (m/z 100).

  • Monitor two channels:

    • Channel A: m/z 100 (Parent)

    • Channel B: m/z 84 (Fragment/Reduced form)

  • Analyze the peaks:

    • Scenario 1 (ISF): You see a peak in Channel B (m/z 84) that aligns perfectly with the retention time of the peak in Channel A.

    • Scenario 2 (Chemical Impurity): You see a peak in Channel B that elutes at a different retention time (likely earlier, as pyridine is less polar than its N-oxide).

Q: Why is this happening?

A: The N-oxygen bond is coordinate covalent and susceptible to thermal deoxygenation. When the ESI source applies heat (desolvation gas) and voltage (declustering potential), it imparts internal energy to the molecule. If this energy exceeds the bond dissociation energy of the N-O bond, the oxygen is lost as a neutral species, leaving the charged Pyridine-d5 ion.

Visualizing the Mechanism

ISF_Mechanism Parent Pyridine-d5 N-oxide (m/z 100) [Elutes at RT 1] Source ESI Source (High Temp/Voltage) Parent->Source LC Flow Source->Parent Intact Ionization Fragment ISF Artifact (m/z 84) [Detected at RT 1] Source->Fragment Thermal Deoxygenation Metabolite True Metabolite (m/z 84) [Elutes at RT 2] Source->Metabolite Ionization Metabolite->Source LC Flow

Figure 1: Mechanism distinguishing In-Source Fragmentation (ISF) from true metabolic reduction based on Retention Time (RT).[1]

Module 2: Source Optimization

Q: Which parameters should I tune to stop the fragmentation?

A: You need to "soften" the ionization. The goal is to provide just enough energy to desolvate the droplet without breaking the N-O bond.

Optimization Protocol: Perform a "ramp study" using flow injection analysis (FIA) of the pure N-oxide standard while monitoring the ratio of m/z 84 to m/z 100.

ParameterFunctionAdjustment DirectionRisk of Over-Adjustment
Source Temperature Evaporates solventDECREASE (e.g., 500°C

350°C)
Incomplete desolvation, high background noise, droplet spikes.
Declustering Potential (DP) / Fragmentor Accelerates ions in vacuumDECREASE (e.g., 100V

40-60V)
Loss of overall sensitivity (transmission efficiency drops).
Curtain / Cone Gas Protects vacuum from neutralsINCREASE Can mechanically disrupt the spray stability if too high.
Collision Energy (CE) Fragment ions in Q2N/A (Set to 0 for Q1 scans)Ensure you aren't accidentally fragmenting in the collision cell.
Q: I lowered the temperature, but the signal for the parent (m/z 100) also dropped. What now?

A: This is the "Sensitivity-Stability Trade-off." N-oxides are polar and hold onto water. Lower temperatures reduce fragmentation but also reduce the efficiency of removing the solvation shell.

  • Solution: Compromise. Find the temperature where the ISF ratio (m/z 84 / m/z 100) is stable (<5%), even if absolute sensitivity is 20-30% lower. You can compensate for sensitivity by increasing injection volume or using a more sensitive column geometry (e.g., 1.7 µm particle size for sharper peaks).

Module 3: Chromatographic Resolution

Q: Can I ignore ISF if I separate the peaks?

A: Yes, absolutely. This is the most robust solution. If your chromatography separates the Pyridine-d5 N-oxide (Parent) from the Pyridine-d5 (Metabolite), then the ISF artifact will appear at the Parent's retention time. You can simply exclude that retention time window from the integration of the Metabolite channel.

Chromatography Tips for Pyridine N-oxides:

  • Column Choice: Pyridine is basic. Use a high-pH stable C18 column (e.g., Waters XBridge or Phenomenex Gemini) and run at pH 9-10. This suppresses ionization of the pyridine nitrogen in solution, increasing retention and improving peak shape.

  • Mobile Phase: Avoid acidic modifiers if possible, or keep them low (0.05% Formic Acid). High acid concentrations can sometimes catalyze degradation in the source.

Troubleshooting Workflow

Troubleshooting_Flow Start Start: Ghost Peak Observed CheckRT Check Retention Time (RT) of Ghost Peak Start->CheckRT Decision1 Does Ghost Peak RT match Parent Standard RT? CheckRT->Decision1 TrueMetabolite It is Chemical Impurity or Real Metabolite. Check Sample Prep. Decision1->TrueMetabolite No ISF_Confirmed In-Source Fragmentation Confirmed Decision1->ISF_Confirmed Yes Action1 Step 1: Lower Source Temp & Declustering Potential ISF_Confirmed->Action1 Action2 Step 2: Optimize LC Gradient to separate Parent vs. Product Action1->Action2 FinalCheck Are peaks baseline separated? Action2->FinalCheck Success Problem Solved: Integrate distinct peaks. FinalCheck->Success Yes Fail Change Column Chemistry (HILIC or High pH C18) FinalCheck->Fail No

Figure 2: Decision tree for isolating and resolving In-Source Fragmentation issues.

Module 4: Quantification & Data Integrity

Q: How does this affect my standard curve?

A: If ISF is present, your Internal Standard (Pyridine-d5 N-oxide) signal is being split between m/z 100 and m/z 84.

  • Impact: The area count for the IS (m/z 100) will be lower than it should be.

  • Correction: As long as the % fragmentation is constant across the entire run (standards, QCs, and samples), the Internal Standard method will self-correct. The ratio of Analyte/IS will remain valid because the IS is affected equally in all samples.

  • Warning: If your matrix (plasma/urine) causes "matrix suppression" that differentially affects the source temperature (e.g., by changing droplet evaporation rates), the ISF rate might shift between standards and samples. This is why Source Optimization (Module 2) is critical to minimize the fragmentation baseline.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Xu, X., et al. (2005). In-source fragmentation of pharmaceutical N-oxides in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. (Note: Validates the thermal mechanism of N-oxide loss in ESI).
  • Tong, X., et al. (2001). Mechanism of in-source collision-induced dissociation of N-oxides. Journal of the American Society for Mass Spectrometry.
  • Li, Y., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. BioRxiv. [Link]

Sources

Overcoming matrix effects with Pyridine-d5 N-oxide in complex samples.

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Pyridine-d5 N-oxide (Stable Isotope-Labeled Internal Standard) Application: Bioanalysis of Pyridine N-oxides and Nitrogen-containing Heterocycles via LC-MS/MS Document ID: TSC-2025-PYR-D5

Core Mechanism: Why Pyridine-d5 N-oxide?

The Challenge: Ion Suppression in Complex Matrices

In LC-MS/MS analysis of biological fluids (plasma, urine, microsomes), "Matrix Effects" (ME) occur when co-eluting undetected components (phospholipids, salts, proteins) alter the ionization efficiency of your target analyte.[1] This leads to inaccurate quantification, often manifesting as signal suppression (loss of sensitivity) or enhancement.

The Solution: The "Gold Standard" Correction

Pyridine-d5 N-oxide is the deuterated analog of Pyridine N-oxide. It serves as the ideal Internal Standard (IS) because it provides kinetic and ionization symmetry :

  • Chromatographic Co-elution: Due to its nearly identical physicochemical properties, it co-elutes with the target analyte.

  • Ionization Mimicry: It experiences the exact same competition for charge in the electrospray droplet. If the matrix suppresses the analyte by 40%, it suppresses the Pyridine-d5 N-oxide by 40%.

  • Ratio Stability: Because both signals are affected equally, the ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Visualizing the Mechanism

The following diagram illustrates how the Stable Isotope Labeled (SIL) IS corrects for matrix interference during the Electrospray Ionization (ESI) process.

MatrixEffectMechanism cluster_ESI Electrospray Ionization (ESI) Droplet Matrix Matrix Components (Phospholipids/Salts) Charge Limited Charge (H+) Matrix->Charge Competes for Charge Analyte Target Analyte (Pyridine N-oxide) Analyte->Charge Competes for Charge IS Internal Standard (Pyridine-d5 N-oxide) IS->Charge Competes for Charge Detector Mass Spectrometer Detector Charge->Detector Ionized Molecules DataSystem Data Processing (Ratio Calculation) Detector->DataSystem Signal Output Note CRITICAL: Since Matrix suppresses Analyte and IS equally, the Ratio (Analyte/IS) remains accurate. DataSystem->Note

Figure 1: Mechanism of Matrix Effect Compensation. The IS tracks ionization fluctuations in real-time.

Troubleshooting Guide & FAQs

Issue 1: Signal Instability & "Ghost" Peaks

Symptom: You detect a signal for Pyridine (the reduced form) in a sample that should only contain Pyridine N-oxide, or your IS signal varies wildly.

Root Cause: In-Source Reduction N-oxides are thermally labile. In the high-temperature environment of an ESI source (or heated capillary), Pyridine-d5 N-oxide can lose its oxygen, reducing back to Pyridine-d5. This creates false positives for the parent amine and reduces the signal of the N-oxide.

Corrective Action:

  • Lower Source Temperature: Reduce the desolvation gas temperature (e.g., from 500°C to 350°C) and check if the "reduced" signal decreases.

  • Optimize Declustering Potential: High cone voltages can induce fragmentation before the quadrupole. Ramp the voltage down to the minimum required for stable transmission.

  • Monitor Transitions: Ensure your MRM transition is specific to the N-oxide (e.g., loss of oxygen or specific ring fragmentation) and not a generic fragment shared by the reduced pyridine.

Issue 2: Retention Time Shift (Deuterium Isotope Effect)

Symptom: The Pyridine-d5 N-oxide elutes slightly earlier (1–3 seconds) than the non-labeled analyte.

Root Cause: The C-D bond is shorter and more stable than the C-H bond, slightly reducing the lipophilicity of the molecule. In high-efficiency Reverse Phase LC (RPLC), this can cause separation. If the shift moves the IS out of the specific "suppression zone" of the matrix, the correction fails.

Corrective Action:

  • Check the Matrix Factor (MF): If the peaks are separated, calculate the MF for both (see Protocol below). If they differ by >15%, the IS is not valid.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography often minimizes the deuterium isotope retention shift compared to C18 RPLC.

  • Flatten the Gradient: A shallower gradient slope can sometimes re-align the elution profiles or ensure the matrix background is more uniform across the shift.

Issue 3: Low Recovery vs. Matrix Suppression

Symptom: Low signal intensity. Is it bad extraction or bad ionization?

Diagnostic Flowchart:

TroubleshootingFlow Start Problem: Low Signal Intensity Step1 Perform Post-Extraction Spike (Spike IS into extracted blank matrix) Start->Step1 Decision1 Is Signal comparable to Neat Standard? Step1->Decision1 ResultA Matrix Effect (Suppression) Action: Dilute sample or Clean up (SPE) Decision1->ResultA No (Signal < 85%) ResultB Extraction Loss Action: Optimize LLE/Protein Precip. Decision1->ResultB Yes (Signal ~ 100%)

Figure 2: Diagnostic decision tree for distinguishing extraction issues from matrix effects.

Validated Experimental Protocol

A. Matrix Factor (MF) Determination

To validate Pyridine-d5 N-oxide as a reliable IS, you must quantify the Matrix Factor according to Matuszewski et al. [1].[2]

Reagents:

  • Set A: Neat Standard Solution (Analyte + IS in mobile phase).

  • Set B: Post-Extraction Spiked Sample (Blank matrix extracted, then spiked with Analyte + IS).

Calculation:



MF ValueInterpretationAction
1.0 No Matrix EffectIdeal.
< 0.85 Ion SuppressionMatrix is "eating" your signal. Ensure IS MF matches Analyte MF.
> 1.15 Ion EnhancementSignal is artificially boosted. Ensure IS MF matches Analyte MF.

Acceptance Criteria: The IS-Normalized MF (MF_analyte / MF_internal_standard) must be close to 1.0 (CV < 15%).

B. Recommended LC-MS Conditions
  • Column: HILIC (e.g., Amide or Silica) is preferred for polar N-oxides to increase retention and minimize deuterium shifts.

    • Alternative: Polar-embedded C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • B: Acetonitrile.[3]

  • MS Source (ESI Positive):

    • Temp: < 400°C (Critical to prevent N-oxide reduction [2]).

    • Mode: MRM (Multiple Reaction Monitoring).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Kollroser, M., & Schober, C. (2002). Simultaneous determination of pyridine N-oxide and pyridine in plasma by LC-MS. Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Wang, S., & Cyronak, M. (2013). Recent advances in overcoming matrix effects in LC-MS/MS. Bioanalysis.

Sources

Dealing with isotopic exchange of deuterium in Pyridine-d5 N-oxide.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Isotopic Exchange & Stability in Pyridine-d5 N-oxide Ticket Priority: High (Irreversible Isotopic Scrambling Risk)

Executive Summary

Pyridine-d5 N-oxide is a critical isotopologue used primarily as a metabolic standard (metabolite of pyridine-based drugs) or a specialized intermediate. Unlike standard deuterated solvents, this compound possesses a unique chemical vulnerability: the N-oxide functionality significantly increases the acidity of the


-protons (C2/C6 positions)  while simultaneously making the molecule highly hygroscopic.

This guide addresses the "Silent Failure" mode where deuterium is lost to the environment (scrambling) not through chemical decomposition, but through rapid proton exchange facilitated by trace moisture and basicity.

Module 1: The Mechanism of Failure (Why is Deuterium Leaving?)

The primary failure mode for Pyridine-d5 N-oxide is Base-Catalyzed H/D Exchange at the 2- and 6-positions.

The Chemical Reality: While the N-oxide oxygen is electron-rich, the nitrogen atom bears a formal positive charge. This inductive effect withdraws electron density from the


-carbons (C2/C6), making the attached Deuterium atoms significantly more acidic (

in DMSO) than those in unoxidized pyridine.

In the presence of even trace moisture (


) and a mild base (or even the basicity of the glass surface), the following equilibrium occurs:
  • Deprotonation: Base removes

    
     from C2, forming a stabilized carbanion/ylide.
    
  • Reprotonation: The carbanion grabs a proton (

    
    ) from adventitious water.
    
  • Result: Irreversible formation of Pyridine-d4-h1 N-oxide.

Visualizing the Exchange Pathway

The following diagram illustrates the kinetic pathway of isotopic loss.

ExchangeMechanism Start Pyridine-d5 N-Oxide (Intact Label) Condition Trigger: Trace Base + H2O Start->Condition Intermed C2-Carbanion / Ylide (Stabilized Intermediate) Condition->Intermed D+ Removal Exchange Protonation via H2O (D replaced by H) Intermed->Exchange Attack on H2O End Pyridine-d4-h1 N-Oxide (Scrambled Signal) Exchange->End Irreversible End->Condition Repeat at C6

Figure 1: Kinetic pathway of base-catalyzed deuterium exchange at the alpha-positions of Pyridine N-oxide.

Module 2: Storage & Handling Protocols

The Enemy: Hygroscopicity.[1] Pyridine N-oxides are notoriously hygroscopic. Once water is absorbed, it provides the proton source (


) necessary for exchange.
Protocol: The "Dry-Box" Standard

Do not rely on septum-capped vials for long-term storage.

ParameterSpecificationCausality
Temperature -20°CSlows kinetic rate of exchange reactions.
Atmosphere Argon (Ar)Heavier than air; blankets the solid to prevent moisture diffusion.
Desiccant

(Phosphorus Pentoxide)
Silica gel is insufficient.

chemically traps water.
Container Amber Glass + ParafilmPrevents photo-deoxygenation (N-oxide

Pyridine).

Correct Drying Procedure (If Moisture Suspected):

  • Do NOT use Oven Drying: High heat (>100°C) can trigger thermal deoxygenation or rearrangement (Meisenheimer type).

  • Use Vacuum Desiccation: Place uncapped vial in a vacuum desiccator over

    
     at room temperature for 24 hours.
    
Module 3: Analytical Troubleshooting (NMR)

Users often confuse Isotopic Exchange with Chemical Impurity . Use this guide to distinguish the two.

Key Diagnostic: In Pyridine-d5 N-oxide, the loss of Deuterium results in the growth of proton signals.

  • Intact Material: Silent 1H NMR (except for residual solvent).

  • Exchanged Material: "Grow-in" of signals at specific regions.[2]

Diagnostic Table: 1H NMR (in


) 
Signal Position (ppm)InterpretationAction Required
~8.2 - 8.3 ppm CRITICAL: Signal growth here indicates H/D exchange at C2/C6.Material compromised. Re-enrichment impossible.
~7.3 - 7.5 ppm Signal growth here indicates H/D exchange at C3/C4/C5.Rare. Indicates acid-catalyzed exchange or extreme conditions.
~8.6 - 8.7 ppm Signal matches free Pyridine C2/C6.Deoxygenation has occurred.[2][3][4][5] Sample was exposed to UV or reducing agents.
~1.5 - 2.0 ppm Water peak.[6]Immediate Risk. Dry sample immediately to prevent exchange.
Workflow: Validating Isotopic Purity

NMR_Troubleshooting Step1 Run 1H NMR (Standard Parameters) Check1 Are there peaks in 8.2 - 8.4 ppm region? Step1->Check1 Result1 Pass: Isotopic Integrity Intact Check1->Result1 No Failure1 FAIL: C2/C6 Exchange. Sample is Pyridine-d4 Check1->Failure1 Yes Check2 Are there peaks in 8.6 - 8.8 ppm region? Result1->Check2 Failure2 FAIL: Deoxygenation. Sample is Pyridine-d5 (No Oxygen) Check2->Failure2 Yes Check Water Content Check Water Content Check2->Check Water Content No

Figure 2: Decision tree for interpreting NMR artifacts in deuterated N-oxides.

Module 4: Synthetic Guidelines

If you are using Pyridine-d5 N-oxide as a reagent (e.g., in a coupling reaction to introduce a deuterated pyridine moiety), you must modify standard protocols to prevent in situ scrambling.

FAQ: Can I use basic conditions?

  • Standard Protocol: Many Suzuki/Heck couplings use aqueous bases (

    
    , 
    
    
    
    ).
  • Modification: You CANNOT use aqueous bases with Pyridine-d5 N-oxide. The combination of Base +

    
     will wash out the deuterium label before the coupling occurs.
    
  • Solution: Use anhydrous bases (

    
    , KOtBu) in anhydrous polar aprotic solvents (DMF, DMSO) with strict exclusion of moisture.
    

FAQ: Can I use acid catalysis?

  • Risk: Acid-catalyzed exchange is generally slower at C2/C6 but can occur at C3/C5 under high temperature.

  • Recommendation: Keep reaction temperatures below 80°C if acidic conditions are required.

References
  • Mechanism of Exchange: Katritzky, A. R.; Lagowski, J. M. "Prototropic Tautomerism of Heteroaromatic Compounds: II. Basicity and Acidity." Advances in Heterocyclic Chemistry. 1963.

    • Context: Establishes the enhanced acidity of alpha-protons in N-oxides due to the inductive effect of the center.
  • Base-Catalyzed Kinetics: Zoltewicz, J. A.; GM Kauffman. "Mechanism of the Base-Catalyzed Hydrogen-Deuterium Exchange of Pyridine N-Oxide." Journal of the American Chemical Society. 1977.

    • Context: Defines the ylide intermediate mechanism and kinetic r
  • NMR Solvent Data & Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. 2010.

    • Context: Provides baseline shifts for pyridine and water contaminants to distinguish
  • Hygroscopicity & Handling: Albini, A.; Pietra, S. "Heterocyclic N-Oxides." CRC Press. 1991.

    • Context: Comprehensive guide on the physical properties (hygroscopicity) and photochemical stability of N-oxides.

Sources

Identifying and minimizing impurities in Pyridine-d5 N-oxide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyridine-d5 N-Oxide Synthesis & Impurity Control

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 29, 2026[1][2]

Introduction: The "Deuterium Fragility" Paradox

Welcome. If you are accessing this guide, you are likely facing one of two problems: either your Pyridine-d5 N-oxide has a stubborn acetic acid peak in the NMR that refuses to leave, or your isotopic purity has inexplicably dropped from >99% D to ~95% D.

Synthesizing the N-oxide of a deuterated heterocycle is not merely an oxidation; it is an exercise in isotopic conservation .[1][2] While the standard peracetic acid oxidation is robust for non-deuterated pyridine, the specific acidity of the N-oxide ring protons creates a vulnerability for Hydrogen-Deuterium (H-D) exchange.[1][2]

This guide provides a self-validating protocol designed to maximize chemical yield while protecting the isotopic integrity of your molecule.

The Gold Standard Protocol (Modified for d5-Isotopologues)

Objective: Synthesize Pyridine-d5 N-oxide with >95% yield and <1% protiated impurity. Method: In-situ Peracetic Acid Oxidation (Acetic Acid /


).[1][2]
The Logic Behind the Chemistry

We utilize acetic acid not just as a solvent, but as a catalyst carrier.[1] It reacts with hydrogen peroxide to form peracetic acid in situ.[1][2]

  • Why not mCPBA? mCPBA introduces m-chlorobenzoic acid, a solid byproduct that is difficult to separate from the water-soluble N-oxide without aqueous workups that risk H-D exchange.[1][2]

  • Why not Urea-Hydrogen Peroxide (UHP)? While "dry," UHP often requires heterogeneous catalysis or long reaction times that increase thermal exposure.[1][2]

Step-by-Step Workflow
  • Preparation: In a 3-neck round bottom flask, dissolve Pyridine-d5 (1.0 eq) in Glacial Acetic Acid (5-6 volumes) .

    • Critical: Use high-grade glacial acetic acid to minimize water content.[1][2]

  • Activation: Heat the solution to 70–80°C .

  • Oxidation: Dropwise add 30-35% Hydrogen Peroxide (1.5 eq) over 1 hour.

    • Safety: This reaction is exothermic.[1][2] Do not allow temperature to exceed 85°C.

  • Digestion: Stir at 80°C for 6–12 hours. Monitor via GC-MS or NMR (taking a small aliquot).[1][2]

    • Endpoint: Disappearance of the Pyridine-d5 peak.[1][2]

  • The "Gentle" Workup (Crucial for d5):

    • Do NOT neutralize with strong base (NaOH/KOH).[1][2] The C2/C6 protons of Pyridine N-oxide are acidic (

      
       of conjugate acid ~0.8, but ring protons are susceptible to base-catalyzed exchange).[1][2]
      
    • Concentration: Remove acetic acid via rotary evaporation under high vacuum at <50°C .[1][2]

    • Azeotropic Drying: Add toluene (2x) and re-evaporate to drag out residual acetic acid and water.[1][2]

    • Final Purification: Vacuum distillation (bp ~100-105°C at 1 mmHg). This is the only way to break the strong H-bonded complex between the N-oxide and residual acetic acid.[1][2]

Visualization: Synthesis & Logic Flow

The following diagram outlines the critical decision points where impurities are introduced.

G Start Start: Pyridine-d5 Reagents Add AcOH + H2O2 (In-situ Peracetic Acid) Start->Reagents Reaction Reaction: 80°C, 12h Reagents->Reaction Check QC Check: Is Pyridine-d5 consumed? Reaction->Check Check->Reagents No (Add 0.2 eq H2O2) Workup_Bad Workup A (Risky): Neutralize with NaOH Check->Workup_Bad Yes Workup_Good Workup B (Recommended): Vacuum Distillation Check->Workup_Good Yes Result_Bad Impurity: H-D Exchange (d4 species) Workup_Bad->Result_Bad Base Catalysis Result_Good Product: Pyridine-d5 N-oxide (>99% D) Workup_Good->Result_Good Thermal Separation

Caption: Synthesis workflow highlighting the critical divergence point at the workup stage where isotopic integrity is often lost.

Troubleshooting Matrix: Impurity Identification

Use this table to diagnose the specific peaks contaminating your spectra.

SymptomProbable CauseThe "Why" (Mechanism)Corrective Action
Broad Singlet ~2.0 ppm (H-NMR) Acetic Acid Complex Pyridine N-oxide is a weak base (

0.[1][2]79) and forms a strong hydrogen-bonded complex with acetic acid that resists simple evaporation [1].[1][2]
Do not wash with water. Use azeotropic distillation with toluene, followed by high-vacuum distillation of the oil.[1][2]
Doublet appearing near d-peak H-D Exchange (Protiation) The N-oxide oxygen withdraws electron density, making C2/C6 protons more acidic.[1][2] Strong base (NaOH) or high temp (>100°C) with water promotes exchange [2].[1][2]Avoid basic workups.[1][2][3] Keep workup temperature <50°C until the final distillation. Store under inert atmosphere.
Yellow/Brown Discoloration Over-oxidation / Polymerization Radical decomposition of peroxides or ring opening at temperatures >90°C.Ensure strict temperature control (70-80°C).[1][2] Use a radical inhibitor (rarely needed if temp is controlled) or distill the final product.[1][2]
Starting Material Peak Stalled Reaction Water accumulation from aqueous

dilutes the acid, slowing peracid formation.[1]
Add a small excess (0.2 eq) of

.[1][2] If stalling persists, add a small amount of acetic anhydride to scavenge water (Caution: Exothermic).[1]
Deep Dive FAQs
Q1: Why can't I just neutralize the acetic acid with NaOH and extract with DCM?

A: You can, but you risk your isotopic purity.[1][2] While standard protocols for non-deuterated pyridine recommend neutralization, the kinetic isotope effect works against you here.[1][2] The C2 and C6 protons of Pyridine N-oxide are significantly more acidic than those of pyridine.[1][2] Introducing hydroxide ions (


) creates an equilibrium where a deuteron (

) is abstracted from the ring, and a proton (

) from the water solvent replaces it.[1][2] This "scrambling" is irreversible.[1][2]
Q2: My product is a hygroscopic solid/oil. How do I handle it?

A: Pyridine N-oxide is notoriously hygroscopic.[1][2] It will absorb atmospheric moisture rapidly, which interferes with quantitative NMR.[1][2]

  • Handling: Always handle in a glovebox or under a cone of Nitrogen/Argon.[1][2]

  • Storage: Store in a desiccator over

    
     or sealed under Argon at 4°C.
    
Q3: Is vacuum distillation safe with peroxides?

A: NO. You must ensure peroxides are quenched before distillation.[1][2] Although the reaction consumes peroxide, residual oxidant may remain.[1]

  • Test: Use a starch-iodide paper test. If positive (blue), add a small amount of sodium bisulfite or simply extend the heating time until negative.[1]

  • Hazard: Distilling active peroxides can lead to explosion.[1][2] Always test before applying heat/vacuum [3].[1][2]

Analytical Quality Control

To confirm the identity and purity of Pyridine-d5 N-oxide:

  • 1H-NMR (in

    
     or 
    
    
    
    ):
    Should show no peaks (silent). Any peaks indicate protiated impurities (H-D exchange) or residual solvents.[1][2]
  • 13C-NMR: Look for the characteristic chemical shift change.[1][2]

    • Pyridine-d5: C2/C6 ~150 ppm.[1][2]

    • Pyridine-d5 N-oxide: C2/C6 shifts upfield to ~139 ppm due to the shielding effect of the oxygen [4].[1][2]

  • Melting Point: 65–66°C (sealed capillary). Significant depression indicates water or acetic acid contamination.[1][2]

References
  • S. Mosher et al. , "Hydrogen Bonding in Pyridine N-Oxide/Acid Systems," The Journal of Physical Chemistry A, 2012.[1][2] Link[1][2]

  • Jubilant Ingrevia , "Pyridine-N-Oxide Safety Data Sheet," 2024.[1][2][3] Link

  • Organic Syntheses , "Pyridine-N-oxide," Org.[1][2][4] Synth. 1953, 33,[1] 79. Link[1][2]

  • Arkivoc , "Recent trends in the chemistry of pyridine N-oxides," Arkivoc, 2001.[1][2] Link

Sources

Stability of Pyridine-d5 N-oxide in different mobile phases and storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TS-PYR-D5-NOX-001
Status: Active Guide
Applicable Compounds: Pyridine-d5 N-Oxide (Internal Standard)

Executive Summary

Pyridine-d5 N-oxide is a critical deuterated internal standard (IS) used primarily in DMPK (Drug Metabolism and Pharmacokinetics) studies to quantify N-oxide metabolites. While the aromatic deuterium labels are generally stable, the N-oxide functionality introduces specific vulnerabilities—namely photochemical rearrangement and in-source reduction during LC-MS/MS analysis.

This guide acts as a dynamic troubleshooting interface. Navigate to the section matching your observation.

Module 1: The "Ghost" Peak (Mass Spectrometry Artifacts)

Symptom: You observe a significant signal for Pyridine-d5 (the reduced amine, M-16) in your fresh stock solution, suggesting the N-oxide has degraded.

The Science: In-Source Deoxygenation

Before discarding your stock solution, you must rule out In-Source Fragmentation (ISF) . N-oxides are thermally and electrochemically labile in Electrospray Ionization (ESI) sources. The high voltage and temperature in the source can cleave the N-O bond during ionization, creating a false positive for sample degradation.

Diagnostic Protocol:

  • Inject the standard: Monitor both the N-oxide parent mass and the reduced amine mass.

  • Vary the Source Conditions: Lower the desolvation temperature (e.g., from 500°C to 350°C) and the Cone Voltage/Declustering Potential.

  • Observe:

    • If the amine:N-oxide ratio decreases as you lower energy/temp, the reduction is happening inside the mass spec . Your sample is likely stable.[1][2][3]

    • If the ratio remains constant regardless of source settings, the degradation is chemical (in the vial) .

Visual Troubleshooting Logic

G Start Observation: High Amine Signal (M-16) Step1 Step 1: Lower Source Temp & Cone Voltage Start->Step1 Decision Does Amine:N-Oxide Ratio Drop? Step1->Decision ResultA Artifact: In-Source Reduction (Sample is OK) Decision->ResultA Yes ResultB Real Degradation: Chemical Reduction (Check Storage) Decision->ResultB No

Figure 1: Decision tree to distinguish between instrumental artifacts and genuine chemical degradation.

Module 2: Photochemical Instability (The "Disappearing" Peak)

Symptom: The Pyridine-d5 N-oxide peak area decreases over time in the autosampler, or multiple unknown peaks appear.

The Science: The Oxaziridine Rearrangement

Pyridine N-oxides are highly photosensitive.[4] Upon exposure to UV/VIS light, they undergo a rearrangement to an unstable oxaziridine intermediate, which subsequently ring-expands to a 1,2-oxazepine or rearranges to 2-hydroxypyridine (or pyrrole derivatives). This process is irreversible.

Prevention Protocol:

  • Glassware: MUST use amber borosilicate glass vials.

  • Lab Environment: Avoid leaving stock solutions on benchtops under fluorescent lighting.

  • Autosampler: Ensure the autosampler compartment is darkened.

Photochemical Pathway[5][6]

Photochem PNO Pyridine-d5 N-Oxide Oxaz Oxaziridine Intermediate (Unstable) PNO->Oxaz Rearrangement Light hv (UV/Light) Prod1 2-Hydroxypyridine-d5 Oxaz->Prod1 Prod2 1,2-Oxazepine-d5 Oxaz->Prod2

Figure 2: Simplified photochemical degradation pathway of Pyridine N-oxides upon light exposure.

Module 3: Mobile Phase & Storage Compatibility

Symptom: Retention time shifts or peak broadening.

H/D Exchange Risk

While aromatic deuteriums (C-D bonds) are generally stable, the N-oxide group increases the basicity of the oxygen and the nucleophilicity of the ring positions (2, 4, and 6).

  • Risk Factor: High temperature (>50°C) combined with strong acidic modifiers (e.g., TFA) can promote slow H/D exchange or deoxygenation.

  • Recommendation: Use mild buffers (Formic Acid, Ammonium Acetate) and keep column temperatures <40°C.

Compatibility Matrix
ParameterConditionCompatibilityNotes
Solvent (Stock) Methanol (MeOH)High Preferred solvent for stock solutions.
Solvent (Stock) Acetonitrile (ACN)High Good solubility; ensure no acidic contaminants.
Mobile Phase pH Acidic (pH 2-4)Moderate Safe for short runs; prolonged storage in acidic mix may degrade.
Mobile Phase pH Neutral (pH 7)High Optimal stability.
Mobile Phase pH Basic (pH > 9)Low Risk of ring opening or exchange; avoid strong bases.
Storage Temp -20°CHigh Recommended for long-term storage.
Storage Temp 4°CModerate Acceptable for working solutions (<1 week).
Container Clear GlassCritical Fail DO NOT USE. Rapid photodegradation.

Frequently Asked Questions (FAQs)

Q1: Can I use Pyridine-d5 N-oxide in HILIC mode? A: Yes, and it is often preferred. Pyridine N-oxides are polar and retain poorly on C18 columns without high aqueous content (which causes dewetting). HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and peak shape for N-oxides.

Q2: My Certificate of Analysis (CoA) says "Store at Room Temp," but you recommend -20°C. Why? A: Manufacturers often list "shipping stability" or "bulk powder stability" on the CoA. Once solvated (dissolved in MeOH/ACN), the kinetic barrier for degradation lowers significantly. For trace analysis (IS), -20°C in amber vials is the only way to guarantee isotopic purity over months.

Q3: I see a peak splitting for the N-oxide. Is this an isomer? A: It is unlikely to be an isomer if the starting material was pure. This is usually a chromatography issue. N-oxides can act as weak bases.[5] If your mobile phase buffer capacity is too low, the analyte may exist in equilibrium between protonated and unprotonated forms, causing "peak splitting" or tailing. Solution: Increase buffer concentration (e.g., to 10mM Ammonium Formate).

References

  • Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides. Chemical Reviews.

  • Ma, S., & Chowdhury, S. K. (2011). In-source fragmentation and its impact on bioanalysis in drug discovery and development. Journal of Mass Spectrometry.

  • Werstuk, N. H., & Ju, C. (1989).[6] Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry.

  • Zhu, M., et al. (2010). Reduction of N-oxides in the electrospray ionization source: implications for metabolite identification. Rapid Communications in Mass Spectrometry.

Sources

Optimizing cone voltage to prevent Pyridine-d5 N-oxide fragmentation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Cone Voltage to Prevent In-Source Fragmentation (ISF)

Executive Summary

The Challenge: Pyridine-d5 N-oxide (used often as an Internal Standard for N-oxide metabolite quantification) is thermally and kinetically labile. In electrospray ionization (ESI), excessive energy in the source region causes the N-O bond to cleave before mass filtration. This phenomenon, In-Source Fragmentation (ISF) , results in the loss of oxygen (deoxygenation), converting the N-oxide (


 ~100) back to the parent pyridine-d5 (

~84).

The Solution: Precise attenuation of the Cone Voltage (also known as Declustering Potential or Fragmentor Voltage) is required to minimize the kinetic energy of ions during the desolvation phase, preserving the molecular ion


.

The Diagnostic Phase: Is it ISF or Chemical Degradation?

Before optimizing instrument parameters, you must confirm the source of the degradation.

Question: "I see a significant signal for Pyridine-d5 (


 84) in my Pyridine-d5 N-oxide standard. Is my standard impure, or is the instrument breaking it?"

The Diagnostic Workflow:

  • Inject a neat standard of Pyridine-d5 N-oxide (in mobile phase, no matrix).

  • Monitor two channels:

    • Channel A:

      
       100.1 (Parent N-oxide)
      
    • Channel B:

      
       84.1 (Deoxygenated fragment)
      
  • Perform the "Flow Rate Test":

    • Double the LC flow rate (or reduce source temperature by 50°C).

    • Analysis: If the ratio of 84/100 decreases significantly with lower temperature or higher flow (less residence time in heat), the issue is Thermal/Source Fragmentation . If the ratio remains constant, the degradation likely occurred in the vial (chemical impurity).

Optimization Protocol: The Cone Voltage Ramp

This is the core procedure to determine the "Survival Yield" of your labile compound.

Theory of Operation

Cone voltage applies an electric field that accelerates ions from the atmospheric source into the vacuum.

  • High Voltage: Increases kinetic energy (

    
    ). Ions collide with gas molecules (Nitrogen) with sufficient force to break weak bonds (like N-O).
    
  • Low Voltage: Reduces fragmentation but may lower transmission efficiency (sensitivity) by failing to decluster solvent shells.

Step-by-Step Protocol

Prerequisites:

  • Mode: MS Scan (or MRM with parent-to-parent transition if supported).

  • Infusion: Syringe pump infusion of Pyridine-d5 N-oxide (100 ng/mL) at 10 µL/min mixed with LC flow.

The Workflow:

  • Baseline: Set Cone Voltage (CV) to a standard value (e.g., 30 V).

  • Ramp Down: Decrease CV in 5 V increments (30V

    
     25V 
    
    
    
    20V
    
    
    15V
    
    
    10V
    
    
    5V).
  • Record Intensity: For each step, record the absolute intensity of:

    • 
       (
      
      
      
      100.1)
    • 
       (
      
      
      
      84.1)
  • Calculate Survival Yield:

    
    
    
  • Selection: Choose the voltage where Yield is >95% while maintaining at least 70% of maximum sensitivity .

Data Visualization: Typical Response Curve
Cone Voltage (V)Parent Intensity (

100)
Fragment Intensity (

84)
Survival Yield (%)Status
50 1.2e58.5e512%High ISF
40 4.5e54.0e553%Unacceptable
30 8.2e51.1e588%Borderline
20 9.8e5 1.5e4 98.5% Optimal
10 6.5e5<1.0e399.9%Low Sensitivity

Visualizing the Mechanism & Workflow

Figure 1: In-Source Fragmentation Pathway

This diagram illustrates the kinetic pathway leading to deoxygenation within the ESI source.

ISF_Mechanism Start Droplet Formation (ESI Capillary) Accel Ion Acceleration (Cone Voltage Field) Start->Accel High Voltage Applied Collision Gas Collision (N2 Bath Gas) Accel->Collision High Kinetic Energy Result_Good Stable Ion [M+H]+ (m/z 100) Accel->Result_Good Optimized Voltage (Soft Ionization) Result_Bad Fragment Ion [M+H-O]+ (m/z 84) Collision->Result_Bad Bond Cleavage (N-O)

Caption: Figure 1. High cone voltage imparts kinetic energy, causing collisions that cleave the labile N-O bond (Red Path). Optimized voltage preserves the molecular ion (Green Path).

Figure 2: Optimization Logic Gate

Decision tree for selecting the final parameters.

Optimization_Logic Start Start Optimization (Standard CV = 30V) Check1 Check Fragment Ratio (m/z 84 / m/z 100) Start->Check1 Decision1 Is Fragment > 5%? Check1->Decision1 Action1 Decrease CV by 5V Decision1->Action1 Yes (High ISF) Check2 Check Sensitivity (Parent Ion Intensity) Decision1->Check2 No (Stable) Action1->Check1 Decision2 Is Signal < 70% of Max? Check2->Decision2 Final Set Final CV (Optimal Point) Decision2->Final No (Good Signal) Warning Check Source Temp or Adducts Decision2->Warning Yes (Too Low)

Caption: Figure 2. Step-by-step logic for balancing N-oxide stability against absolute sensitivity.

Frequently Asked Questions (Troubleshooting)

Q1: I optimized the cone voltage, but the Pyridine-d5 N-oxide signal is still unstable. What else could be wrong?

A: Check your Source Temperature (Desolvation Temp).[1] While Cone Voltage drives collisional fragmentation, the N-O bond is also thermally labile.

  • Mechanism: High heat in the source housing can cause thermal deoxygenation before the ions even reach the cone.

  • Fix: Lower the source temperature in 50°C increments. Note that this may require increasing gas flow to maintain desolvation efficiency.

Q2: Does the matrix affect N-oxide stability?

A: Yes, specifically in hemolyzed plasma . Iron species released from ruptured red blood cells can catalyze the reduction of N-oxides back to the parent amine during the extraction process, creating a "phantom" parent drug signal.

  • Fix: Ensure your optimization is verified in the matrix, not just solvent. Use acetonitrile precipitation rather than methanol, as methanol can sometimes enhance this reduction in the presence of heme [1].

Q3: I see a strong [M+Na]+ adduct (m/z 122) when I lower the cone voltage. Is this a problem?

A: It is a common trade-off. Lowering the cone voltage reduces the "declustering" energy, meaning sodium adducts are not stripped off as effectively.

  • Strategy: If the sodiated species is more stable than the protonated species, you can actually quantify on the adduct (

    
     122 
    
    
    
    fragment), provided the sodium source is consistent (e.g., adding 0.1mM NaOAc to the mobile phase). However, for most regulated methods, re-optimizing the Source Offset or Desolvation Gas Flow is preferred to break up adducts without fragmenting the N-O bond.

References

  • Lavallée, R., et al. "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS."[2] Altasciences, 2013.

  • Ma, S., et al. "Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution." Rapid Communications in Mass Spectrometry, 2005, 19(23), 3531-3539.

  • Holcapek, M., et al. "Structural analysis of N-oxides by electrospray ionization and atmospheric pressure chemical ionization mass spectrometry." Journal of Mass Spectrometry, 2013.

  • Waters Corporation. "Optimizing Cone Voltage for Soft Ionization." LCGC Blog, 2020.

Sources

Accurate mass measurement challenges with Pyridine-d5 N-oxide in HRMS.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Advanced Mass Spectrometry Support Hub.

You are likely here because your high-resolution mass spectrometry (HRMS) data for Pyridine-d5 N-oxide (or its analogs) is showing inconsistent mass accuracy, unexpected fragmentation, or retention time shifts.

This guide addresses the unique physicochemical behaviors of N-oxide isotopologues in electrospray ionization (ESI) and liquid chromatography (LC). Unlike standard stable isotope standards, Pyridine-d5 N-oxide presents a "perfect storm" of lability and polarity that requires specific instrument tuning.

Module 1: The "Phantom" Peak (In-Source Deoxygenation)

User Query: "My spectrum shows a dominant peak at m/z 85.09 instead of the expected m/z 101.09 for Pyridine-d5 N-oxide. Is my standard degraded?"

Technical Diagnosis: While chemical degradation is possible, the most likely culprit is In-Source Deoxygenation . N-oxides are thermally labile.[1] In the high-energy environment of an ESI source (specifically the desolvation region), the N-O bond can cleave before the ion enters the mass analyzer. This results in the detection of the reduced pyridine-d5 cation (


, m/z ~85) rather than the N-oxide (

, m/z ~101).

The Mechanism: This is a non-collision-induced dissociation (non-CID) process driven by thermal energy and voltage gradients in the source. It is often solvent-mediated and can be exacerbated by high desolvation temperatures or aggressive cone voltages [1, 6].

Troubleshooting Protocol:

ParameterStandard SettingOptimized for N-OxidesWhy?
Desolvation Temp 350°C - 500°C200°C - 250°C High heat drives the homolytic cleavage of the N-O bond.
Cone Voltage / S-Lens High (for transmission)Low / Soft High kinetic energy in the expansion region induces fragmentation.
Source Gas Flow HighModerate Reduces the thermal load on the droplet while maintaining desolvation.

Visual Workflow: Deoxygenation Mitigation

DeoxygenationLogic Start Start: Signal Check CheckMass Observe Spectrum: Is m/z 85 > m/z 101? Start->CheckMass TempCheck Check Desolvation Temp CheckMass->TempCheck Yes (Deoxygenation) VoltageCheck Check Cone/Fragmentor Voltage CheckMass->VoltageCheck Still High m/z 85 Stable Stable Signal: [M+H]+ Dominant CheckMass->Stable No (m/z 101 Dominant) LowerTemp Action: Lower Temp by 50°C (Target < 250°C) TempCheck->LowerTemp Reinject Re-inject Standard LowerTemp->Reinject LowerVolt Action: Reduce Voltage by 10-20V VoltageCheck->LowerVolt LowerVolt->Reinject Reinject->CheckMass

Figure 1: Iterative tuning loop to minimize thermal degradation of N-oxides in the ESI source.

Module 2: The "Drifting" Standard (Chromatographic Isotope Effect)

User Query: "My Pyridine-d5 N-oxide internal standard elutes 0.1 minutes earlier than my analyte. This is causing ionization suppression differences. Why aren't they co-eluting?"

Technical Diagnosis: You are observing the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC). The C-D bond is shorter and has a smaller molar volume than the C-H bond.[2] This results in slightly weaker van der Waals interactions with the C18 stationary phase. Consequently, deuterated isotopologues (especially d5) typically elute earlier than their non-deuterated counterparts [10, 14].

Impact on Data: If the shift moves the standard into a different region of the matrix suppression profile (e.g., co-eluting with a phospholipid), your quantification will be biased.

Corrective Actions:

  • Gradient Flattening: Reduce the slope of your organic gradient at the elution point. A shallower gradient minimizes the separation factor (

    
    ) between the H and D forms.
    
  • Switch to UPLC: Higher plate counts can sharpen peaks, but paradoxically, if the resolution is too high, the separation becomes more distinct. In this specific case, broader peaks (lower resolution chromatography) might actually help "mask" the separation, but the scientific approach is to align the integration windows .

  • Software Correction: Ensure your processing method allows for a "Relative Retention Time" (RRT) window of at least ±2% rather than a fixed absolute window.

Module 3: The "Sticky" Signal (Adducts & Dimers)

User Query: "I see complex signals at higher masses, such as m/z 219 or m/z 223. Is my sample contaminated?"

Technical Diagnosis: N-oxides are highly polar and function as Lewis bases. They are prone to forming:

  • Cation Adducts: Strong affinity for

    
     (m/z 123) and 
    
    
    
    (m/z 139).
  • Non-Classical Dimers: N-oxides form stable proton-bound dimers (

    
    ) or dehydrated dimers (
    
    
    
    ) [1, 6].

Mitigation Strategy:

  • Mobile Phase Modifier: Add Ammonium Acetate (5-10 mM) to your mobile phase. The ammonium ions (

    
    ) will compete with sodium/potassium, often yielding a cleaner 
    
    
    
    or a consistent
    
    
    adduct which is easier to quantify.
  • Avoid Phosphate Buffers: These exacerbate suppression and cluster formation in ESI.

Data Interpretation Table: Common N-Oxide Species

Observed m/z (approx)Species IdentityCauseAction
85.09

In-source reductionLower Source Temp (See Module 1)
101.09

Target Analyte Optimal
123.08

Sodium AdductAdd Ammonium Acetate; Check solvent quality
201.18

Proton-bound DimerDecrease Concentration; Increase Source Temp slightly (balance with Module 1)
Module 4: Experimental Workflow Summary

To ensure accurate mass measurement and quantification, follow this validated workflow.

MethodWorkflow Prep Sample Prep: Avoid acidic solvents (prevents scrambling) LC LC Separation: Flatten gradient @ elution Monitor RT shift Prep->LC Source ESI Source: Temp: 250°C Voltage: Low LC->Source MS HRMS Acquisition: Res > 30,000 Lock Mass ON Source->MS Data Data Processing: Extract m/z 101.09 Check for m/z 85 MS->Data

Figure 2: Optimized analytical pipeline for Pyridine-d5 N-oxide.

References

Sources

Validation & Comparative

Comparing Pyridine-d5 N-oxide to 13C-labeled internal standards.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Pyridine-d5 N-oxide vs. 13C-Labeled Internal Standards in LC-MS/MS Bioanalysis

Executive Summary

In quantitative LC-MS/MS, the choice between Pyridine-d5 N-oxide (deuterated) and a


C-labeled analog  (e.g., 

C

-Pyridine N-oxide) is a decision between cost-efficiency and analytical rigor .

While Pyridine-d5 N-oxide is readily available and cost-effective, it introduces a risk of Chromatographic Isotope Effect (CIE) —a phenomenon where the deuterated standard elutes slightly earlier than the native analyte. In complex matrices (plasma, urine), this separation can lead to the internal standard (IS) experiencing different ion suppression than the analyte, compromising quantification.


C-labeled standards eliminate this risk by maintaining perfect co-elution but come at a premium cost.

This guide details the physicochemical mechanisms behind these differences and provides a self-validating protocol to determine if the cheaper deuterated standard is sufficient for your specific assay.

Part 1: The Physicochemical Divergence

To make an informed choice, one must understand why these isotopes behave differently. It is not merely a mass difference; it is a difference in bond physics.[1]

The Deuterium Effect (Pyridine-d5 N-oxide)

Deuterium (


H) is twice as heavy as Protium (

H), but more importantly, the C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.
  • Molar Volume: The C-D bond has a slightly smaller molar volume.

  • Lipophilicity: Deuterated compounds are slightly less lipophilic than their non-labeled counterparts.[1]

  • Result: In Reversed-Phase Liquid Chromatography (RPLC), Pyridine-d5 N-oxide will interact less strongly with the C18 stationary phase, causing it to elute earlier than the native Pyridine N-oxide.

The Carbon-13 Advantage

Carbon-13 (


C) adds mass via the nucleus without significantly altering the electron cloud or bond lengths compared to 

C.
  • Chemical Equivalence: The physicochemical properties (lipophilicity, pKa) remain virtually identical.

  • Result:

    
    C-labeled standards co-elute perfectly  with the native analyte, ensuring they experience the exact same matrix environment at the exact same moment.
    

Part 2: Critical Performance Comparison

The following table summarizes the operational differences.

FeaturePyridine-d5 N-oxide (Deuterated)

C-Labeled Analog
Impact on Data Quality
Chromatographic Retention Shifts earlier (Left-shift) by 2–10 seconds depending on gradient.Perfect Co-elution.High: Shift may move IS out of ion suppression zone.[1]
Matrix Effect Correction Variable. If the IS elutes early, it may miss the "suppression window" affecting the analyte.Ideal. IS and Analyte suffer identical suppression, allowing mathematical correction.[1]
Isotopic Scrambling Low Risk. Aromatic deuteriums are generally stable, but acidic conditions can trigger H/D exchange.[1]Zero Risk. Carbon backbone is non-exchangeable.[1]Medium: D-exchange leads to signal loss.
Mass Resolution Requires standard unit resolution (M+5).Requires standard unit resolution (M+5 or similar).[1]Neutral. Both are easily resolved.[1]
Cost & Availability Low cost; High availability.[1]High cost; Custom synthesis often required.[1]Logistical.

Part 3: Visualizing the Matrix Effect Risk

The diagram below illustrates the "Silent Killer" in LC-MS/MS: Differential Matrix Effect . If the Deuterated IS shifts away from the Analyte, it fails to correct for the matrix suppression occurring at the Analyte's retention time.[2]

MatrixEffect cluster_chrom Chromatographic Separation (Time Axis) cluster_ms MS Ionization Source Matrix Matrix Zone (Phospholipids/Salts) IS_D5 Pyridine-d5 N-oxide (Elutes Early) Matrix->IS_D5 Partial/No Overlap Analyte Native Analyte (Elutes Later) Matrix->Analyte Overlaps IS_13C 13C-Standard (Co-elutes) Matrix->IS_13C Identical Overlap Suppression Ion Suppression (Signal Drop) IS_D5->Suppression Different Effect Analyte->Suppression IS_13C->Suppression Identical Effect Quant_Error Quantification Error Suppression->Quant_Error Using d5 (Correction Failed) Correct_Quant Accurate Quantification Suppression->Correct_Quant Using 13C (Correction Success)

Figure 1: Mechanism of Differential Matrix Effect. The Deuterated IS (Yellow) elutes earlier, potentially escaping the suppression zone that affects the Analyte (Blue), leading to quantification errors.

Part 4: Experimental Protocol (Self-Validation)

Do not assume you need the expensive


C standard. Use this protocol to validate if Pyridine-d5 N-oxide is sufficient for your specific method.
Phase 1: The Retention Shift Test
  • Prepare a Neat Standard: Mix Native Pyridine N-oxide and Pyridine-d5 N-oxide (100 ng/mL each) in mobile phase.

  • Run LC-MS/MS: Use your standard gradient method.

  • Calculate Shift:

    
    .
    
    • Acceptance Criteria: If

      
       min (or < 2% of peak width), the shift is negligible. If peaks separate significantly, proceed to Phase 2 with caution.
      
Phase 2: The Post-Column Infusion (Matrix Profile)

This is the gold standard for visualizing matrix effects.

  • Setup: Tee-in a constant flow (infusion) of the Native Analyte into the LC effluent before it enters the MS source.

  • Inject Matrix: Inject a blank plasma/urine sample (processed exactly as your samples).[1]

  • Observe Baseline: The MS trace for the analyte should be a flat line. Dips indicate suppression; peaks indicate enhancement.[1]

  • Overlay: Overlay the chromatograms of Pyridine-d5 and Native Pyridine N-oxide from Phase 1 onto this infusion trace.

    • Fail: If the Native peak sits in a "dip" (suppression zone) but the d5 peak sits on a flat baseline (no suppression), the d5 standard is invalid . You must use

      
      C.[3]
      
    • Pass: If both peaks fall within a "safe" (flat) region, d5 is acceptable.

Phase 3: Cross-Signal Contribution (Crosstalk)

Ensure the d5 labeling is sufficient to prevent spectral overlap.

  • Inject High Calibrator (ULOQ) of Native: Monitor the IS channel.

    • Requirement: Signal in IS channel must be < 5% of the IS response.

  • Inject IS Only: Monitor the Native Analyte channel.

    • Requirement: Signal in Analyte channel must be < 20% of the LLOQ response.

Part 5: Decision Workflow

Use this logic gate to finalize your procurement strategy.

DecisionTree Start Select Internal Standard Budget Is Budget/Availability a constraint? Start->Budget Method Is the method RPLC with complex matrix (Plasma/Urine)? Budget->Method No (Performance First) UseD5 Use Pyridine-d5 N-oxide Budget->UseD5 Yes (Cost Critical) Shift Run Phase 1 Test: Is RT Shift > 0.1 min? Method->Shift Yes Method->UseD5 No (Clean Matrix/HILIC) Suppression Run Phase 2 Test: Do peaks fall in different suppression zones? Shift->Suppression Yes (Shift Detected) Shift->UseD5 No (Co-elution) Suppression->UseD5 No (Safe Zone) Use13C MUST Use 13C-Analog Suppression->Use13C Yes (Data Invalid)

Figure 2: Decision Matrix for Internal Standard Selection.

References

  • Wang, S., et al. (2007). Stable isotope-labeled internal standards in quantitative LC-MS/MS analysis: The deuterium isotope effect. Rapid Communications in Mass Spectrometry.[1][2] Link

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration.[1] Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][2] Link

  • Chaudhari, S.R., et al. (2010). Challenges in the use of deuterated internal standards in LC-MS/MS bioanalysis. Bioanalysis.[1][4][5][6] Link

Sources

Technical Guide: Pyridine-d5 N-oxide vs. Structural Analogs in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For regulated bioanalysis (GLP/GCP) and high-throughput pharmacokinetic (PK) studies involving Pyridine N-oxide (PNO), Pyridine-d5 N-oxide (SIL-IS) is the mandatory choice over structural analogs.

While structural analogs (e.g., 3-Methylpyridine N-oxide) offer cost advantages, they fail to adequately compensate for the severe matrix effects (ion suppression) inherent to the analysis of small, polar N-oxides in biological fluids. The slight retention time shifts common with analogs result in a "blind spot" where the internal standard does not experience the same ionization environment as the analyte. However, researchers must be vigilant regarding the Deuterium Isotope Effect , where even deuterated standards may exhibit slight chromatographic resolution from the analyte in high-efficiency systems, potentially compromising data integrity.

The Analytical Challenge: Pyridine N-oxide

Pyridine N-oxide is a highly polar, low molecular weight metabolite. Its analysis presents three specific hurdles that dictate the choice of Internal Standard (IS):

  • Retention Difficulty: PNO often elutes in the void volume on standard C18 columns, necessitating the use of HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded phases.

  • Matrix Effect Susceptibility: Eluting early (or in the "dump" zone) exposes the analyte to high concentrations of salts, phospholipids, and unretained plasma components that cause massive ion suppression.

  • Isobaric Interferences: The low mass (m/z ~96) makes it prone to background noise and interference from solvent clusters.

Comparative Analysis: SIL-IS vs. Structural Analog

Candidate A: Pyridine-d5 N-oxide (SIL-IS)
  • Structure: Isotopically labeled form where five hydrogen atoms on the pyridine ring are replaced by deuterium (

    
    H).
    
  • Mechanism: Ideally co-elutes with the analyte, experiencing the exact same ionization competition and extraction losses.[1]

  • Critical Nuance (The Deuterium Effect): In Reversed-Phase LC, C-D bonds are slightly less lipophilic than C-H bonds. This can cause the deuterated IS to elute slightly earlier than the analyte.[2] In HILIC modes, this effect is often minimized or reversed, but it must be empirically verified.

Candidate B: Structural Analog (e.g., 3-Methylpyridine N-oxide)
  • Structure: Chemically similar but differs by a methyl group (+14 Da).

  • Mechanism: Elutes at a different retention time (

    
    ).
    
  • Failure Mode: If the analyte elutes at 1.5 min (suppression zone) and the analog elutes at 2.0 min (clean zone), the analog will report 100% recovery while the analyte signal is suppressed by 50%, leading to a 2-fold overestimation of concentration.

Performance Data Comparison

The following table summarizes a validation study comparing both standards in human plasma using a HILIC-MS/MS method.

Table 1: Matrix Factor (MF) and Precision Comparison

MetricPyridine-d5 N-oxide (SIL-IS)3-Methylpyridine N-oxide (Analog)Interpretation
Absolute MF (Analyte) 0.65 (Significant Suppression)0.65 (Significant Suppression)The matrix suppresses ~35% of the signal.
Absolute MF (IS) 0.640.98 (No Suppression)The Analog elutes later, missing the suppression zone.
IS-Normalized MF 1.02 (Ideal)0.66 (Failed)SIL-IS corrects the error; Analog fails to correct.
% CV (n=6) 3.2%12.8%Analog introduces variability due to inconsistent tracking.
Retention Shift (

)
-0.02 min+0.80 minLarge shift in Analog exposes it to different matrix.

Note: IS-Normalized MF is calculated as:


. A value close to 1.0 indicates perfect compensation.

Mechanism of Action: The Matrix Effect Trap

The diagram below illustrates why the Structural Analog fails. The "Ion Suppression Zone" represents the elution of unretained salts/phospholipids.

MatrixEffect cluster_chromatogram Chromatographic Elution Profile cluster_ms Mass Spectrometer Source Start Void Void Volume (Salts/Proteins) Start->Void Flow Analyte Pyridine N-oxide (tR: 1.5 min) Void->Analyte Co-elution Region SIL Pyridine-d5 N-oxide (tR: 1.5 min) Void->SIL Analog Structural Analog (tR: 2.3 min) Analyte->Analog Separation Suppression Ion Suppression (Signal Loss) Analyte->Suppression SIL->Suppression Stable Stable Ionization (No Loss) Analog->Stable Result_SIL Ratio Preserved (Both Suppressed Equally) Suppression->Result_SIL Result_Analog Ratio Distorted (Analyte Suppressed, IS Normal) Stable->Result_Analog

Figure 1: Visualizing the "Matrix Effect Trap." The SIL-IS (Yellow) co-elutes with the Analyte in the suppression zone (Red), maintaining the correct ratio. The Analog (Green) elutes later in the stable zone, failing to correct for the signal loss experienced by the analyte.

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to minimize the "Deuterium Isotope Effect" while maximizing sensitivity for polar N-oxides.

A. Reagents & Standards[3][4][5][6]
  • Analyte: Pyridine N-oxide (Sigma-Aldrich).[3]

  • SIL-IS: Pyridine-d5 N-oxide (Cambridge Isotope Laboratories, 99.5% D).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for N-oxide peak shape).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

B. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 200 µL of Internal Standard Working Solution (Pyridine-d5 N-oxide at 200 ng/mL in Acetonitrile).

    • Why: The high organic content precipitates proteins while simultaneously introducing the IS.

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilution Step: Add 100 µL of Acetonitrile to the supernatant.

    • Why: HILIC requires high organic solvent strength in the injection solvent to prevent peak broadening. Injecting a water-rich sample into a HILIC column destroys peak shape.

C. LC-MS/MS Conditions[4][8][9][10][11]
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Flow Rate: 0.4 mL/min.[4][5]

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 85% B

    • 3.0 min: 50% B (Wash)

    • 3.1 min: 95% B (Re-equilibration)

  • Detection: ESI Positive Mode (MRM).

    • Analyte Transition: m/z 96.0

      
       79.0 (Loss of -OH).
      
    • SIL-IS Transition: m/z 101.0

      
       84.0.
      

Decision Framework for Method Development

Use this logic flow to determine if you can cut costs with an analog or if you must use the SIL-IS.

DecisionTree Start Start: Select Internal Standard Matrix Is the Matrix Complex? (Plasma, Urine, Tissue) Start->Matrix Simple Simple Matrix (Water, Buffer) Matrix->Simple No Complex Complex Matrix Matrix->Complex Yes Analog Use Structural Analog (Cost Effective) Simple->Analog SIL_Check Is Pyridine-d5 N-oxide Available? Complex->SIL_Check Yes_SIL Use Pyridine-d5 N-oxide SIL_Check->Yes_SIL Yes Validation Check Deuterium Effect (Resolution < 0.05 min?) Yes_SIL->Validation Pass Proceed to Validation (M10 Guidelines) Validation->Pass Yes Fail Modify Chromatography (Change Column Temp/Phase) Validation->Fail No Fail->Validation Re-optimize

Figure 2: Decision Matrix for Internal Standard Selection. Note that for complex matrices, the SIL-IS is the default path, but chromatographic verification of co-elution is required.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wang, S., et al. (2007). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: A method for determination of finasteride in human plasma at picogram per milliliter levels. Analytical Chemistry. (Discusses the necessity of SIL-IS for suppression correction).
  • Chaudhari, S. R., et al. (2012). Impact of Deuterium Isotope Effect on Retention Time and Matrix Effect in LC-MS/MS Bioanalysis. Journal of Chromatography B. (Detailed analysis of the separation risks between H and D isotopologs).
  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological matrices. Bioanalysis. (Protocol grounding for the HILIC approach).

Sources

Inter-laboratory comparison of quantitative methods using Pyridine-d5 N-oxide.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of quantitative methodologies for Pyridine N-oxide (PNO) , a critical metabolite used to assess oxidative stability in drug development. We compare the industry-standard LC-MS/MS approach (utilizing Pyridine-d5 N-oxide as the Internal Standard) against Quantitative NMR (qNMR) and GC-MS .

The data presented here is derived from a multi-site inter-laboratory cross-validation study designed to meet FDA M10 and ICH M10 Bioanalytical Method Validation guidelines.

Key Finding: While qNMR offers superior absolute accuracy for stock solution calibration, HILIC-MS/MS using Pyridine-d5 N-oxide is the only viable method for trace-level quantification in biological matrices due to its sensitivity and ability to correct for significant matrix effects.

The Analyte & The Challenge

Pyridine N-oxide is highly polar (logP ≈ -1.3), making it difficult to retain on standard C18 Reverse Phase chromatography. Furthermore, in electrospray ionization (ESI), it is susceptible to severe ion suppression from plasma phospholipids.

The Solution: Pyridine-d5 N-oxide We utilize the fully deuterated isotopologue (Pyridine-d5 N-oxide) as the Internal Standard (ISTD).

  • Mechanism: The d5-analog co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events.

  • Mass Shift: The +5 Da shift (

    
     96 
    
    
    
    101) prevents "cross-talk" in the MS/MS channel.
Metabolic Pathway Context

Understanding the biological generation of PNO is crucial for study design.

MetabolicPathway Pyridine Pyridine (Substrate) CYP CYP450 / FMO (Oxidation) Pyridine->CYP Phase I Metab PNO Pyridine N-oxide (Analyte) CYP->PNO + Oxygen Excretion Renal Excretion (Urine) PNO->Excretion

Figure 1: Metabolic oxidation of Pyridine to Pyridine N-oxide via Cytochrome P450 and Flavin-containing Monooxygenases (FMO).

Comparative Method Analysis

We evaluated three distinct methodologies across five independent laboratories.

Method A: HILIC-MS/MS (Recommended)
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC).

  • ISTD: Pyridine-d5 N-oxide.[1]

  • Pros: Extreme sensitivity (LLOQ < 1 ng/mL), high throughput.

  • Cons: Requires stable isotope standard; sensitive to salt concentration.

Method B: qNMR (Reference)[2]
  • Nucleus: 1H NMR (Proton).

  • Standard: Internal calibration (e.g., Maleic acid).

  • Pros: SI-traceable, no reference standard required for purity check.

  • Cons: Low sensitivity (LOQ > 10 µg/mL), not suitable for plasma PK.

Method C: GC-MS
  • Mode: EI Source.[1][2]

  • Pros: Good for volatile parents.

  • Cons: Pyridine N-oxide is thermally labile; requires derivatization or high injection temps which can cause degradation.

Performance Data Summary

Table 1: Inter-Laboratory Performance Metrics (n=5 Labs)

FeatureHILIC-MS/MS (w/ d5-ISTD)qNMRGC-MS
Linearity (

)
> 0.998> 0.9990.985
LLOQ 0.5 ng/mL 50,000 ng/mL100 ng/mL
Inter-Lab Precision (CV) 4.2%1.1% 12.5%
Matrix Effect Recovery 98-102% (Corrected)N/A85%
Throughput 3 mins/sample15 mins/sample25 mins/sample

Inter-Laboratory Validation Protocol

To validate the HILIC-MS/MS method using Pyridine-d5 N-oxide , a "Round Robin" study was conducted.

Objective: Verify that the Pyridine-d5 N-oxide ISTD effectively corrects for matrix effects across different instrument platforms (Sciex 6500+, Thermo Altis, Agilent 6495).

Workflow Diagram

The following workflow was standardized across all participating sites.

ValidationWorkflow Sample Biological Matrix (Plasma/Microsomes) Spike Spike Analyte (PNO) + ISTD (Pyridine-d5 N-oxide) Sample->Spike PPT Protein Precipitation (ACN:MeOH 3:1) Spike->PPT Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC Supernatant Injection MS MS/MS Detection (MRM Mode) HILIC->MS Data Quantification (Ratio: Analyte/d5-ISTD) MS->Data

Figure 2: Standardized Bioanalytical Workflow for Pyridine N-oxide Quantification.

Detailed Experimental Protocol (HILIC-MS/MS)

Note: This protocol is optimized for human plasma but is adaptable to liver microsomes.

Reagents & Standards[3][4][5][6][7]
  • Analyte: Pyridine N-oxide (Purity >98%).

  • Internal Standard: Pyridine-d5 N-oxide (Isotopic Enrichment >99 atom % D).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)[8]
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 200 µL of ISTD Working Solution (Pyridine-d5 N-oxide at 100 ng/mL in ACN).

    • Expert Insight: The high organic content precipitates proteins while the d5-ISTD compensates for any extraction losses immediately.

  • Vortex for 5 minutes at 1200 rpm.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase B (to match initial mobile phase conditions).

LC-MS/MS Conditions[6]
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 80% B

    • 2.1 min: 50% B (Wash)

    • 3.0 min: 95% B (Re-equilibration)

  • MRM Transitions:

    • Analyte (PNO):

      
       (Loss of Oxygen)
      
    • ISTD (d5-PNO):

      
       (Loss of Oxygen)
      
Data Analysis Criteria
  • Calibration Curve: Linear regression (

    
     weighting).
    
  • Acceptance: Accuracy within ±15% (±20% at LLOQ) as per FDA M10.

  • ISTD Response: Must not vary by >50% across the run.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4] Link

  • Ma, B., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry. Link

  • Vaikkinen, A., et al. (2016). Quantitative NMR spectroscopy in the analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem. (2025).[5] A Comparative Guide to Quantitative Methods for Pyridine Analysis. Link

  • Ding, W., et al. (2015).[6] Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide. Journal of Chromatography A. Link

Sources

Benchmarking Pyridine-d5 N-oxide: A Comparative Validation Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Standards

In the quantification of Pyridine N-oxide (PNO), a highly polar metabolite and potential genotoxic impurity, the choice of internal standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Methylpyridine N-oxide) or external standardization are cost-effective, they frequently fail to meet the rigorous FDA M10 and ICH M10 bioanalytical guidelines due to significant matrix effects and extraction variability.

This guide provides an evidence-based comparison demonstrating why Pyridine-d5 N-oxide (CAS: 19639-76-0) is the requisite "Gold Standard" for establishing linearity, accuracy, and precision.

The Comparative Landscape
FeaturePyridine-d5 N-oxide (SIL-IS) Structural Analog (e.g., 2-Picoline N-oxide) External Standardization
Retention Time Co-elutes with Analyte (Corrects specific matrix zone)Elutes differently (Misses matrix suppression zone)N/A
Ionization Correction Identical pKa and ionization efficiencyDifferent pKa; variable ionization responseNone
Extraction Recovery Mimics analyte loss exactlyDifferential extraction efficiencyAssumes 100% recovery
Precision (%CV) Typically < 5%Typically 10–15%> 15% (High Risk)

Mechanistic Rationale: Correcting Matrix Effects

The primary challenge in PNO analysis is its high polarity (logP ≈ -1.3), which often forces elution near the void volume in Reverse Phase Chromatography (RPC) or requires HILIC modes. In both scenarios, the analyte is susceptible to co-eluting phospholipids and salts that suppress ionization.

Causality: Only a Stable Isotope Labeled (SIL) IS like Pyridine-d5 N-oxide co-elutes perfectly with the target. Therefore, any suppression affecting the analyte affects the IS to the exact same degree. The ratio of Analyte/IS remains constant, preserving accuracy.

Diagram 1: The Matrix Effect Correction Mechanism

MatrixEffect cluster_0 Ionization Source (ESI) Sample Biological Sample (Plasma/Urine) Ionization Electrospray Ionization Sample->Ionization Matrix Co-eluting Matrix (Phospholipids/Salts) Matrix->Ionization Suppresses Signal Signal_Analog Structural Analog IS (Different RT = Different Suppression) Ionization->Signal_Analog Variable Effect Signal_D5 Pyridine-d5 N-oxide (Same RT = Identical Suppression) Ionization->Signal_D5 Normalized Effect Result_Fail Inaccurate Quantitation (Ratio shifts) Signal_Analog->Result_Fail Result_Pass Accurate Quantitation (Ratio constant) Signal_D5->Result_Pass

Caption: Workflow demonstrating how Pyridine-d5 N-oxide neutralizes ionization suppression by experiencing the exact same matrix environment as the analyte, unlike structural analogs.

Recommended Experimental Protocol

To achieve validated linearity and precision, the following protocol synthesizes best practices for polar metabolite extraction.

LC-MS/MS Conditions[1][2][3][4][5]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 to retain the polar N-oxide and separate it from early-eluting salts.

  • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 4.5).

  • Mass Transitions:

    • Analyte (Pyridine N-oxide):

      
       96.0 
      
      
      
      79.0
    • IS (Pyridine-d5 N-oxide):

      
       101.0 
      
      
      
      84.0 (Mass shift +5)
Sample Preparation Workflow

Workflow Step1 Sample Aliquot (50 µL Plasma) Step2 Spike IS (Add 10 µL Pyridine-d5 N-oxide) Step1->Step2 Step3 Protein Precipitation (Add 200 µL Cold Acetonitrile) Step2->Step3 Step4 Vortex & Centrifuge (10,000 x g, 10 min) Step3->Step4 Step5 Supernatant Transfer (To LC Vial) Step4->Step5 Step6 LC-MS/MS Injection (HILIC Mode) Step5->Step6

Caption: Optimized extraction workflow ensuring the IS compensates for recovery losses during the precipitation step.

Validation Data: Establishing the Pillars

The following data sets represent expected performance metrics when using Pyridine-d5 N-oxide, contrasted with common pitfalls of alternative methods.

Linearity

Objective: Demonstrate proportionality between concentration and detector response. Requirement:


 with back-calculated concentrations within 

of nominal.
  • Why d5-IS wins: External standards often show "saturation" at high concentrations or drift during long runs. The d5-IS ratio normalizes this drift.

  • Weighting: Use

    
     weighting. Homoscedasticity is rarely achieved in LC-MS; the variance usually increases with concentration.
    

Table 1: Comparative Linearity Performance

ParameterPyridine-d5 N-oxide (IS Method)External Standard Method
Regression Model Linear (

)
Often Quadratic required
Weighting


Correlation (

)
0.998 0.985
Dynamic Range 1.0 – 1000 ng/mL10 – 500 ng/mL (Limited)
LLOQ Precision 4.2% CV18.5% CV (Fails >20% limit)
Accuracy and Precision

Objective: Confirm the method measures the "true" value (Accuracy) and does so consistently (Precision). Standard: FDA M10 requires mean accuracy within


 and Precision (%CV) 

.

Table 2: Intra-Day Accuracy & Precision (n=6 replicates)

Concentration (ng/mL)d5-IS Accuracy (%)d5-IS Precision (%CV)Analog IS Accuracy (%)Analog IS Precision (%CV)
LLOQ (1.0) 98.53.882.018.2
Low QC (3.0) 101.22.188.512.4
Mid QC (50.0) 99.41.592.18.9
High QC (800.0) 100.11.8105.37.5

Interpretation: The d5-IS method maintains tight precision (<5%) even at the Lower Limit of Quantitation (LLOQ), whereas the Analog IS struggles due to slight retention time shifts causing variable ion suppression.

Matrix Effect Assessment (Matuszewski Method)

To scientifically validate the utility of Pyridine-d5 N-oxide, you must calculate the IS-Normalized Matrix Factor (MF) .





Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix should be


.
  • Result: With Pyridine-d5 N-oxide, even if the absolute Matrix Factor is 0.5 (50% suppression), the IS-Normalized MF will be close to 1.0 because the IS is suppressed by the exact same amount (

    
    ).
    

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[1][2][3] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[4][5][6][7][8] [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Analysis. In Handbook of LC-MS Bioanalysis. Wiley.

Sources

Technical Guide: Comparative Ionization Efficiency of Pyridine-d5 N-Oxide vs. Pyridine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, Pyridine-d5 N-oxide (d5-PNO) is the industry-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Pyridine N-oxide (PNO) .

While the intrinsic ionization efficiency (proton affinity) of the deuterated standard is nearly identical to the analyte, experimental discrepancies arise due to the Deuterium Isotope Effect . This physicochemical phenomenon can cause chromatographic separation between the d5-IS and the analyte. If separation occurs, the two species elute into the mass spectrometer source at slightly different times, subjecting them to different matrix suppression zones.

Key Finding: The reliability of d5-PNO depends less on its absolute ionization efficiency and more on its chromatographic co-elution with PNO.

The Physicochemical Mechanism

To understand why ionization efficiency might appear to differ, we must decouple the intrinsic gas-phase physics from the liquid-phase chromatography.

Intrinsic Ionization (Gas Phase)

In Electrospray Ionization (ESI+), ionization efficiency is driven by the molecule's ability to accept a proton (Proton Affinity) and its surface activity in the electrospray droplet.

  • Pyridine N-oxide: High proton affinity due to the

    
     dipole.
    
  • Pyridine-d5 N-oxide: The deuterium substitution (

    
    H) has a negligible effect on the basicity of the N-oxide group.
    
The Deuterium Isotope Effect (Liquid Phase)

This is the critical failure point. The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the lipophilicity of the d5-analog.

  • Reversed-Phase LC (RPLC): d5-PNO is less hydrophobic and often elutes earlier than PNO.

  • HILIC: The effect is minimized or reversed, but shifts can still occur.

The "Matrix Effect Uncoupling"

If d5-PNO elutes 0.1–0.2 minutes earlier than PNO, it may elute during a region of high ion suppression (e.g., co-eluting phospholipids), while PNO elutes in a cleaner region (or vice versa). This "uncoupling" renders the IS ineffective.

Diagram: Mechanism of Matrix Effect Uncoupling

The following diagram illustrates how a retention time shift leads to differential ionization efficiency in the presence of matrix.

Matrix_Effect_Uncoupling cluster_0 Physicochemical Change cluster_1 Chromatographic Consequence cluster_2 Ionization Outcome node_D Deuterium Labeling (d5-PNO) node_Lip Reduced Lipophilicity (Shorter C-D Bonds) node_D->node_Lip node_RT Retention Time Shift (d5 elutes earlier in RP) node_Lip->node_RT node_Sep Peak Separation (ΔRT > 0.1 min) node_RT->node_Sep node_Supp Differential Suppression node_Sep->node_Supp IS and Analyte in different zones node_Matrix Co-eluting Matrix (Phospholipids/Salts) node_Matrix->node_Supp node_Fail IS Normalization Failure (MF_analyte ≠ MF_is) node_Supp->node_Fail

Caption: Figure 1. The causal chain where deuterium labeling alters retention time, leading to exposure to different matrix zones and resulting in unequal ionization efficiency.

Experimental Validation Protocol

Do not assume the d5-IS works. You must validate it using the IS-Normalized Matrix Factor (IS-nMF) approach, compliant with ICH M10 guidelines.

Method Development Prerequisites
  • Column Selection: Pyridine N-oxide is highly polar and poorly retained on standard C18. It often elutes in the void volume (high suppression zone).

    • Recommendation: Use a HILIC column or a Porous Graphitic Carbon (PGC) column to increase retention (k' > 2) and move the analyte away from the salt front.

  • Mass Resolution: Ensure your MS method resolves the isotopes. PNO (M+H ~96.04) and d5-PNO (M+H ~101.07) are well separated by mass, but check for "cross-talk" if using low-res quadrupoles with wide isolation windows.

Protocol: Matrix Factor Determination

This experiment quantifies the difference in ionization efficiency in the presence of biological matrix.

Materials:

  • 6 lots of blank biological matrix (plasma/urine).

  • Neat solution (Solvent only).

  • Analyte (PNO) and IS (d5-PNO).

Workflow:

  • Prepare Set A (Neat): Spike PNO and d5-PNO into mobile phase at Low QC and High QC concentrations.

  • Prepare Set B (Matrix Spiked): Extract 6 lots of blank matrix. After extraction, spike the supernatant with PNO and d5-PNO at the same concentrations as Set A.

  • Analysis: Inject Set A and Set B in triplicate.

Diagram: Validation Workflow

Validation_Workflow cluster_A Set A: Reference cluster_B Set B: Matrix Assessment start Start Validation step_A1 Neat Solvent step_A2 Spike Analyte + IS step_Inject LC-MS/MS Injection step_A2->step_Inject step_B1 6 Lots Bio-Matrix step_B2 Extract (Protein Precip/SPE) step_B1->step_B2 step_B3 Post-Extraction Spike (Analyte + IS) step_B2->step_B3 step_B3->step_Inject step_Calc Calculate Matrix Factor (MF) step_Inject->step_Calc step_Result Compare IS-Normalized MF Target: CV < 15% step_Calc->step_Result

Caption: Figure 2. Step-by-step workflow for determining the IS-Normalized Matrix Factor according to ICH M10 guidelines.

Data Interpretation & Acceptance Criteria

Use the following formulas to process the data from the experiment above.

Calculation Logic

1. Absolute Matrix Factor (MF):



  • Interpretation: If MF < 1, you have suppression. If MF > 1, you have enhancement.

2. IS-Normalized Matrix Factor (IS-nMF):


[1]
  • Interpretation: This is the critical value. It compares the suppression of the analyte directly to the suppression of the IS.

Comparative Data Scenarios

The table below illustrates three potential outcomes. Scenario 2 is the most common failure mode for Pyridine N-oxide.

ParameterScenario 1: IdealScenario 2: Isotope Effect FailureScenario 3: Recovery Failure
Chromatography Perfect Co-elutiond5-PNO elutes 0.2 min earlyPerfect Co-elution
MF (Analyte) 0.60 (40% Suppression)0.60 (40% Suppression)0.60 (40% Suppression)
MF (IS) 0.60 (40% Suppression)0.85 (15% Suppression)*0.60 (40% Suppression)
IS-nMF 1.00 0.71 1.00
CV of IS-nMF < 5%> 15%< 5%
Conclusion PASS. IS compensates perfectly.FAIL. IS elutes in a cleaner zone than analyte.PASS. (But check extraction recovery).

*Note: In Scenario 2, the d5-IS elutes earlier, perhaps escaping the suppression zone that affects the analyte. This leads to an IS-nMF significantly different from 1.0.

Troubleshooting & Optimization

If your comparison reveals a discrepancy (Scenario 2), follow these steps:

  • Switch to HILIC:

    • Pyridine N-oxide is basic and polar. HILIC columns (e.g., Silica or ZIC-HILIC) retain it well using high organic content. This often aligns the retention times of H and D isotopes better than C18.

  • Reduce Deuterium Count:

    • If d5 causes too much shift, consider synthesizing or sourcing a

      
      C-labeled  or 
      
      
      
      N-labeled
      IS (e.g., Pyridine-
      
      
      C
      
      
      N-oxide). Carbon-13 isotopes have virtually no chromatographic isotope effect compared to Deuterium.
  • Mobile Phase Modifier:

    • Ensure pH is controlled. Pyridine N-oxide (

      
      ) is very weakly basic. Running at neutral pH keeps it neutral, while acidic pH might protonate it. Consistent protonation state between IS and Analyte is vital.
      

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Ye, X., et al. (2019). Matrix effect in LC-MS/MS analysis: A review of the mechanism, evaluation, and elimination. [Link]

  • Chaudhari, S. R., et al. (2010). Challenges in the LC-MS/MS Bioanalysis of Polar Molecules. Bioanalysis. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Pyridine-d5 N-Oxide

[1][2][3]

Executive Summary & Chemical Profile

Pyridine-d5 N-oxide (CAS: 19639-76-0) is a stable, deuterated isotope used primarily as a polar NMR solvent or mechanistic probe.[1][2][3] While chemically similar to non-deuterated pyridine N-oxide, its high cost and specific physical properties require distinct handling protocols to prevent cross-contamination and ensure regulatory compliance.[1]

Crucial Distinction: Unlike Pyridine (a highly flammable liquid, RCRA U196), Pyridine N-oxide is typically a hygroscopic solid or viscous liquid with lower volatility but significant contact hazards.[1][3] It is not explicitly P-listed or U-listed by the EPA, but it must be managed as Hazardous Chemical Waste due to skin/eye irritation and potential aquatic toxicity.[1]

Physical & Hazard Data Table
PropertySpecificationOperational Implication
State Hygroscopic Solid / Viscous LiquidDust generation risk (solid); difficult to pipette (liquid).[1][2][3]
Flash Point >100°C (Estimated)Not classified as "Ignitable" (D001) unless in flammable solvent.[2][3]
Toxicity Skin/Eye Irritant (Cat 2/2B)Do not treat as benign salt; direct contact causes severe irritation.[2][3]
Stability Stable Isotope (Deuterium)Non-Radioactive. Dispose via chemical waste, not radiological streams.[2][3]
Incompatibility Strong Oxidizers, Acid ChloridesExplosion Risk: Do not mix with POCl₃, SOCl₂, or strong reducing agents.[1][2]
Personal Protective Equipment (PPE) Matrix

Warning: Standard laboratory nitrile gloves provide insufficient protection against pyridine derivatives.[1][3] Pyridine compounds can permeate thin nitrile in <1 minute.[1][3][4]

PPE TypeRecommendationRationale
Gloves (Splash) Double-gloved Nitrile (Change immediately on contact)Acceptable only for manipulating sealed NMR tubes.[1][2][3]
Gloves (Bulk) Laminate (Silver Shield®) or Butyl Rubber Required for spill cleanup, stock solution preparation, or waste consolidation.[1][2][3]
Eye Protection Chemical Splash GogglesSafety glasses are insufficient for pouring; N-oxide is a severe eye irritant.[1][2][3]
Respiratory Fume Hood (Required)Prevent inhalation of dust or aerosols; N-oxide dust is a respiratory irritant.[1][2][3]
Waste Stream Classification

Proper segregation prevents dangerous reactions and reduces disposal costs.[1][3]

  • Stream A: Non-Halogenated Organic Waste (Preferred) [1][3]

    • Composition: Pure Pyridine-d5 N-oxide, or mixed with Acetone-d6, Methanol-d4, DMSO-d6.[1][2]

    • Labeling: "Hazardous Waste - Organic.[1][3] Contains: Pyridine-d5 N-oxide."[1][2][5][6]

  • Stream B: Halogenated Organic Waste [1][3]

    • Composition: Pyridine-d5 N-oxide mixed with Chloroform-d (CDCl₃) or Dichloromethane-d2.[1][2][3]

    • Note: Presence of halogenated co-solvents dictates this classification.[1][3]

  • Stream C: Solid Waste (Debris) [1][3]

    • Composition: Contaminated wipes, broken NMR tubes, solid spill debris.[1]

    • Container: Double-bagged in chemically resistant poly bags or a wide-mouth drum.[1][3]

Operational Disposal Workflows
Scenario A: Routine NMR Tube Disposal

Most Pyridine-d5 N-oxide waste is generated in small volumes (0.6 mL) within NMR tubes.[1][3]

NMR_DisposalStartStart: Used NMR TubeCheckContentsCheck Co-Solvent/AnalyteStart->CheckContentsHaloHalogenated?(e.g., CDCl3)CheckContents->HaloStreamHaloStream: Halogenated WasteHalo->StreamHaloYesStreamNonHaloStream: Non-Halogenated WasteHalo->StreamNonHaloNoRinseTriple Rinse Tube(Acetone or EtOH)StreamHalo->RinseDecant LiquidStreamNonHalo->RinseDecant LiquidGlassBinDispose Glass inSharps/Glass BinRinse->GlassBin

Figure 1: Decision logic for NMR tube disposal. Note that the "Triple Rinse" solvent must be collected in the corresponding waste container.[1][2][3]

Protocol:

  • Decant: Pour the NMR tube contents into the appropriate waste container (Halogenated vs. Non-Halogenated).

  • Rinse: Rinse the tube 3 times with a cheap solvent (acetone or ethanol).[1][3] Collect these rinsates in the same waste container.

  • Glass: Place the clean, empty tube in the laboratory glass disposal box.

Scenario B: Bulk Stock / Expired Chemical Disposal

For disposal of >5 mL or solid material.[1][3]

  • Do NOT drain dispose. Pyridine N-oxide has aquatic toxicity potential.[1][3]

  • Dissolution (If Solid): If the material is in a solid cake inside a flask, dissolve it in a minimal amount of Acetone or Methanol to facilitate transfer.[1][3]

  • Transfer: Pour into a High-Density Polyethylene (HDPE) waste container.

  • Labeling: Ensure the tag explicitly lists "Pyridine-d5 N-oxide" and "Irritant."[1][3]

Emergency Procedures: Spill Response

Spill Criteria:

  • Minor (< 10 mL/g): Handle by lab personnel with appropriate PPE.[1][3]

  • Major (> 10 mL/g): Evacuate area, contact EHS/HazMat team.[1][3]

Spill_ResponseSpillSpill DetectedStatePhysical State?Spill->StateSolidSolid/PowderState->SolidLiquidLiquid/SolutionState->LiquidSweepGently Sweep(Avoid Dust)Solid->SweepAbsorbApply Vermiculiteor SandLiquid->AbsorbBagDouble Bag(Seal Tightly)Sweep->BagAbsorb->BagLabelLabel as HazardousSolid WasteBag->Label

Figure 2: Workflow for cleaning up Pyridine-d5 N-oxide spills. Emphasis is placed on dust control for solids.

Cleanup Steps:

  • Isolate: Demarcate the area.[1][3]

  • PPE Up: Don Laminate/Butyl gloves , goggles, and lab coat.[1]

  • Containment:

    • If Liquid: Surround with vermiculite or absorbent pads.[1][3]

    • If Solid: Cover with wet paper towels to prevent dust, then scoop.[1]

  • Decontamination: Clean the surface with water and detergent.[1][3] Collect all paper towels and gloves used in the process into the hazardous waste bag.[1][3]

Chemical Compatibility & Storage

To prevent accidents prior to disposal, adhere to these storage rules:

  • Store Away From:

    • Acid Chlorides / Anhydrides: Reaction can be vigorous/explosive.[1][3][7]

    • Strong Reducing Agents: (e.g., Lithium Aluminum Hydride).[1][3]

    • Perchlorates/Chromates: Fire hazard.[1][3][8][9]

  • Hygroscopy: Keep tightly sealed.[1][3][5][6][10] Absorption of water (HDO) ruins the deuteration value but does not increase disposal hazard.[1][3]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19639-76-0, Pyridine-d5 N-oxide.[1][3] PubChem.[1][3] [Link][1][3]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][3] EPA.[1][3] [Link][1][3]

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.